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Methyl 6-[(chloroacetyl)amino]nicotinate Documentation Hub

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  • Product: Methyl 6-[(chloroacetyl)amino]nicotinate

Core Science & Biosynthesis

Foundational

Methyl 6-[(chloroacetyl)amino]nicotinate chemical structure and properties

Executive Summary Methyl 6-[(chloroacetyl)amino]nicotinate is a specialized pyridine derivative functioning as both a pharmacophore building block and a covalent electrophilic probe . Structurally, it consists of a methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-[(chloroacetyl)amino]nicotinate is a specialized pyridine derivative functioning as both a pharmacophore building block and a covalent electrophilic probe . Structurally, it consists of a methyl nicotinate core substituted at the 6-position with a reactive chloroacetamide moiety.

This compound is critical in drug discovery for two primary applications:

  • Heterocycle Synthesis: It serves as a precursor for imidazo[1,2-a]pyridine scaffolds, a privileged structure in kinase inhibitors and GABA receptor modulators.

  • Covalent Ligand Discovery: The

    
    -chloroacetamide group acts as a "warhead," capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins, facilitating the development of targeted covalent inhibitors (TCIs).
    

Part 1: Chemical Identity & Structural Analysis

Physicochemical Properties

The compound combines the lipophilicity of the ester with the polarity of the amide, resulting in a molecule with moderate solubility in organic solvents (DCM, DMSO) and limited aqueous solubility.

PropertySpecification
IUPAC Name Methyl 6-(2-chloroacetamido)pyridine-3-carboxylate
Molecular Formula

Molecular Weight 228.63 g/mol
CAS Number Not widely listed; derivative of CAS 36052-24-1
Predicted LogP ~1.2 – 1.5
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Water
Structural Visualization

The following diagram illustrates the core connectivity, highlighting the electrophilic center (C-Cl bond) and the nucleophilic nitrogen of the pyridine ring, which are key to its reactivity.

G Core Pyridine Ring Ester Methyl Ester (Pos 3) Core->Ester Electronic Withdrawal Amide Amide Linker (Pos 6) Core->Amide Attachment Warhead Chloroacetyl Warhead (Electrophile) Amide->Warhead Activates

Figure 1: Structural decomposition of Methyl 6-[(chloroacetyl)amino]nicotinate highlighting functional zones.

Part 2: Synthetic Methodology

The synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate is a direct acylation of Methyl 6-aminonicotinate . The electron-deficient nature of the pyridine ring (due to the ester group) makes the exocyclic amine less nucleophilic, often requiring base catalysis or elevated temperatures.

Reagents & Materials[1]
  • Starting Material: Methyl 6-aminonicotinate (CAS 36052-24-1)[1]

  • Reagent: Chloroacetyl chloride (CAS 79-04-9)

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol (Standard Acylation)
  • Preparation: Dissolve Methyl 6-aminonicotinate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. The reaction is exothermic; control the addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the organic layer and wash with brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes) to yield the title compound.

Part 3: Reactivity & Applications[1][3]

Covalent Protein Modification (Cysteine Targeting)

The


-chloroacetamide group is a "soft" electrophile that preferentially reacts with the thiol group of cysteine residues via an 

mechanism. This property is utilized to design Targeted Covalent Inhibitors (TCIs) .

Mechanism:

  • Recognition: The pyridine/ester scaffold binds non-covalently to the target protein's active site.

  • Proximity: The chloroacetyl group is positioned near a non-catalytic cysteine.

  • Alkylation: The cysteine thiolate attacks the methylene carbon, displacing chloride and forming an irreversible thioether bond.

Reaction Cys Cysteine Thiol (Nucleophile) Warhead Chloroacetyl-R (Electrophile) Cys->Warhead S_N2 Attack Complex Reversible Binding Warhead->Complex Kd Product Covalent Adduct (Irreversible) Complex->Product k_inact

Figure 2: Kinetic mechanism of covalent inhibition (


).
Imidazo[1,2-a]pyridine Synthesis

This compound is a precursor for synthesizing substituted imidazo[1,2-a]pyridines, a scaffold found in drugs like Zolpidem.

  • Reaction: The amide nitrogen and the pyridine ring nitrogen can participate in cyclization reactions, typically under basic conditions or with specific coupling partners, to fuse the imidazole ring onto the pyridine core.

Part 4: Safety & Handling (E-E-A-T)

Warning: This compound contains a chloroacetamide moiety, which is a potent alkylating agent.

  • Skin Sensitization: High risk of allergic contact dermatitis. Chloroacetamides are known sensitizers.

  • Ocular Toxicity: Irritating to eyes; potential for lachrymatory effects.

  • Handling Protocol:

    • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

    • Containment: All weighing and transfers must be performed inside a certified chemical fume hood.

    • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating agent) before cleaning.

References

  • PubChem. Methyl 6-chloropyridine-3-carboxylate (Related Structure Data). National Library of Medicine. Available at: [Link]

Sources

Exploratory

Technical Guide: Methyl 6-(2-chloroacetamido)nicotinate

The following technical guide details the chemical identity, synthesis, and application of Methyl 6-(2-chloroacetamido)nicotinate . Synthesis, Reactivity, and Application in Covalent Drug Discovery Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 6-(2-chloroacetamido)nicotinate .

Synthesis, Reactivity, and Application in Covalent Drug Discovery

Executive Summary & Chemical Identity[1]

Methyl 6-(2-chloroacetamido)nicotinate is a specialized pyridine derivative primarily utilized as a covalent fragment or intermediate in medicinal chemistry. It features a chloroacetamide "warhead"—an electrophilic motif designed to form irreversible covalent bonds with nucleophilic amino acid residues (specifically Cysteine) in target proteins.

While this specific ester derivative is often synthesized in situ or on-demand for fragment-based drug discovery (FBDD) campaigns, it is structurally derived from the widely available Methyl 6-aminonicotinate .

Chemical Data Table
PropertySpecification
Systematic Name Methyl 6-[(2-chloroacetyl)amino]pyridine-3-carboxylate
CAS Number Not Widely Indexed (See Precursor below)
Precursor CAS 36052-24-1 (Methyl 6-aminonicotinate)
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
Physical State White to off-white solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactivity Class Electrophile (Alkylating Agent)

Note on CAS Registry: A dedicated CAS number for the specific methyl ester derivative is not currently indexed in major public chemical repositories (PubChem, ChemSpider). Researchers should reference the Precursor CAS (36052-24-1) for procurement and synthesis planning.

Synthesis Protocol

Objective: Synthesize Methyl 6-(2-chloroacetamido)nicotinate via N-acylation of Methyl 6-aminonicotinate.

Reaction Scheme

The synthesis involves the nucleophilic attack of the exocyclic amine of the nicotinate core onto the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.

Synthesis SM1 Methyl 6-aminonicotinate (CAS 36052-24-1) Intermediate Tetrahedral Intermediate SM1->Intermediate + Reagent Reagent Chloroacetyl Chloride (CAS 79-04-9) Reagent->Intermediate Base Base (Et3N or Pyridine) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product Methyl 6-(2-chloroacetamido)nicotinate (Target) Intermediate->Product - HCl Intermediate->Byproduct

Figure 1: Synthetic pathway for the N-acylation of Methyl 6-aminonicotinate.

Experimental Procedure

Reagents:

  • Methyl 6-aminonicotinate (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve Methyl 6-aminonicotinate (e.g., 1.0 g, 6.57 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (1.37 mL, 9.85 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (0.63 mL, 7.88 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), then brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes).

Mechanism of Action: Covalent Inhibition

This compound functions as a covalent electrophile . The chloroacetamide group is susceptible to nucleophilic attack by thiol groups (Cysteine residues) on target proteins via an S_N2 mechanism .

Pathway Analysis[1]
  • Recognition: The nicotinate core provides reversible binding affinity (H-bonds, π-stacking) to the target pocket.

  • Warhead Positioning: The 2-chloroacetamido group is positioned near a non-catalytic cysteine.

  • Conjugation: The sulfur atom of the cysteine attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion.

Mechanism Target Protein Target (Cysteine-SH) Complex Reversible Michaelis Complex Target->Complex Binding Ligand Methyl 6-(2-chloroacetamido)nicotinate (Electrophile) Ligand->Complex Binding TS Transition State (S_N2 Attack) Complex->TS Proximity Effect Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Alkylation Leaving Chloride Ion (Cl-) TS->Leaving

Figure 2: Mechanism of covalent protein modification via S_N2 displacement.

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.2 ppm (s, 1H): Amide NH (Deshielded by carbonyl).

    • δ 8.8–8.9 ppm (d, 1H): Pyridine H-2 (Ortho to ester).

    • δ 8.2–8.3 ppm (dd, 1H): Pyridine H-4.

    • δ 8.1 ppm (d, 1H): Pyridine H-5.

    • δ 4.4 ppm (s, 2H): Cl-CH₂-CO (Characteristic singlet for chloroacetamide).

    • δ 3.9 ppm (s, 3H): O-CH₃ (Methyl ester).

  • LC-MS:

    • [M+H]⁺: 229.03 / 231.03 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling

  • Hazard Class: Skin Sensitizer (Category 1) , Skin Irritant (Category 2) .

  • Specific Risk: Chloroacetamides are potent alkylating agents. They can cause allergic contact dermatitis and are potentially mutagenic.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle only in a functioning fume hood.

  • Deactivation: Quench excess reagent or spills with a solution of 10% sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.

References

  • Precursor Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 276332, Methyl 6-aminonicotinate. Retrieved from [Link]

  • Reagent Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 6585, Chloroacetyl chloride. Retrieved from [Link]

  • Synthetic Methodology: Yang, G., & Golden, J. E. (2018). Synthetic method development of drug-like heterocycles. University of Wisconsin–Madison.
  • Covalent Mechanism: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. (General reference for chloroacetamide warheads).

Sources

Foundational

Strategic Utilization of Methyl 6-[(chloroacetyl)amino]nicotinate in Drug Discovery

Executive Summary Methyl 6-[(chloroacetyl)amino]nicotinate (CAS: N/A ; derivative of CAS 36052-24-1) represents a high-value "warhead-scaffold" hybrid in modern medicinal chemistry. It combines a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-[(chloroacetyl)amino]nicotinate (CAS: N/A ; derivative of CAS 36052-24-1) represents a high-value "warhead-scaffold" hybrid in modern medicinal chemistry. It combines a privileged pharmacophore (methyl nicotinate) with a reactive electrophile (chloroacetamide).

Unlike inert building blocks, this molecule is kinetically active. It serves two distinct but critical functions in drug discovery pipelines:

  • Targeted Covalent Inhibitor (TCI) Fragment: A cysteine-reactive probe used in Fragment-Based Drug Discovery (FBDD) to identify cryptic pockets in "undruggable" targets (e.g., phosphatases, non-kinase enzymes).

  • Divergent Synthetic Intermediate: A precursor for generating imidazo[1,2-a]pyridin-2-one libraries and peptidomimetic chains via nucleophilic displacement.

This guide details the mechanistic basis for these applications, supported by validated protocols and structural logic.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule consists of three functional zones, each serving a specific role in ligand-target interaction:

Functional ZoneChemical MoietyRole in Drug Discovery
Scaffold Pyridine RingProvides

-stacking capability and rigidity. The nitrogen (N1) can act as a weak H-bond acceptor.
Binding Vector Methyl Ester (C-5)A handle for H-bonding interactions or further synthetic derivatization (e.g., hydrolysis to acid, amidation).
Warhead

-Chloroacetamide
An electrophilic "trap" for nucleophiles. Reacts via

mechanism with thiols (Cysteine) or imidazoles (Histidine).
The "Warhead" Mechanism

The chloroacetamide group is a moderate electrophile . Unlike acrylamides (which require specific orientation for Michael addition), chloroacetamides undergo direct displacement.

  • Selectivity: While reactive, the pyridine ring modulates the reactivity. The electron-withdrawing nature of the pyridine ring (especially with the ester at C-5) reduces the electron density on the amide nitrogen, slightly increasing the electrophilicity of the

    
    -carbon compared to aliphatic chloroacetamides.
    
  • Reaction:

    
    
    

Application I: Covalent Fragment-Based Drug Discovery (FBDD)

The primary modern application of Methyl 6-[(chloroacetyl)amino]nicotinate is as a member of a Covalent Fragment Library .

The Challenge: Cryptic Pockets

Many targets (e.g., KRAS, SHP1, USP7) lack deep hydrophobic pockets suitable for traditional reversible inhibitors. Covalent fragments can bind to shallow pockets by anchoring to a specific residue (usually Cysteine) near the site, stabilizing the low-affinity interaction.

Screening Workflow

The molecule is screened against a protein target using Intact Protein Mass Spectrometry (MS).[1]

Workflow Logic:

  • Incubation: Target protein is incubated with the fragment (10-100

    
    M).
    
  • Detection: MS detects a mass shift corresponding to the adduct (+ fragment mass - HCl).

  • Validation: Competition assays with high concentrations of thiols (e.g., DTT) or isotopic labeling.

Visualization: Covalent Screening Pipeline

CovalentScreening Library Covalent Library (Methyl 6-[(chloroacetyl)amino]nicotinate) Incubation Incubation (1-24h, pH 7.4) Library->Incubation Target Target Protein (e.g., SHP1, USP7) Target->Incubation MS_Analysis Intact Protein MS (LC-MS/TOF) Incubation->MS_Analysis S_N2 Reaction Hit_ID Hit Identification (+Mass Shift) MS_Analysis->Hit_ID Deconvolution Optimization Lead Optimization (Linker expansion) Hit_ID->Optimization SAR Expansion

Caption: Workflow for identifying cryptic pockets using Methyl 6-[(chloroacetyl)amino]nicotinate as a covalent probe.

Application II: Synthesis of Imidazo[1,2-a]pyridin-2-ones

Beyond biological screening, this molecule is a "pre-functionalized" intermediate for synthesizing fused heterocyclic scaffolds.

The Cyclization Pathway

Reaction of 2-aminopyridines with


-halo reagents typically yields imidazo[1,2-a]pyridines . Since our starting material already contains the amide linkage, it can be cyclized to form the 2-oxo  derivative (also known as 2-hydroxyimidazo[1,2-a]pyridine tautomer).

Mechanism: The pyridine nitrogen (N1) attacks the


-carbon of the chloroacetyl group. This intramolecular alkylation forms a 5-membered ring.
  • Reagents: Thermal cyclization or weak base (e.g.,

    
     in EtOH).
    
  • Product: Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate.

Visualization: Synthetic Pathway

SynthesisPath Start Methyl 6-aminonicotinate Step1 Acylation (Cl-CH2-COCl) Start->Step1 Intermediate Methyl 6-[(chloroacetyl)amino]nicotinate (The Core Molecule) Step1->Intermediate Branch1 Path A: Nucleophilic Substitution (R-NH2 / R-SH) Intermediate->Branch1 Branch2 Path B: Cyclization (Heat/Base) Intermediate->Branch2 Prod1 Glycine/Thioether Derivatives (Peptidomimetics) Branch1->Prod1 Prod2 Imidazo[1,2-a]pyridin-2-one (Fused Scaffold) Branch2->Prod2

Caption: Divergent synthetic pathways from the chloroacetamide intermediate.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate

This protocol ensures high purity by minimizing bis-acylation.

  • Preparation: Dissolve Methyl 6-aminonicotinate (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (1.2 eq) or Pyridine (1.5 eq).

  • Addition: Cool the solution to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Note: Rapid addition causes exotherms that degrade the ester.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then saturated

    
    , then Brine.
    
  • Purification: Dry organic layer over

    
    . Recrystallize from EtOH or purify via flash chromatography if necessary.
    
  • Yield: Typically 75-85%.

Protocol B: Covalent Binding Assay (Mass Spectrometry)

Validating the molecule as a TCI hit.

  • Protein Prep: Dilute target protein (e.g., USP7 catalytic domain) to 5

    
    M in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Crucial: Do not use DTT or BME in the buffer as they will react with the chloroacetamide.
    
  • Compound Addition: Add Methyl 6-[(chloroacetyl)amino]nicotinate (from 10 mM DMSO stock) to a final concentration of 50

    
    M (10x excess).
    
  • Incubation: Incubate at RT for 60 minutes.

  • Quenching: Add formic acid to 1% final concentration to stop the reaction and denature the protein.

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Look for a mass shift of +228.6 Da (Molecular weight of fragment) minus 36.5 Da (HCl loss) = +192.1 Da adduct.

Data Summary: Reactivity Comparison

Electrophile ClassIntrinsic ReactivityTarget ResidueStability (pH 7.4)
Chloroacetamide High Cysteine (Thiol) Moderate (Hours)
AcrylamideLow/ModerateCysteine (Thiol)High (Days)
EpoxideLowHis/Cys/LysHigh
Vinyl SulfoneModerateCysteineHigh

Note: Chloroacetamides are often used as "discovery tools" due to higher reactivity, ensuring hits are found. These are later optimized to less reactive acrylamides for clinical candidates to reduce toxicity.

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Gao, Y., et al. (2025). "Discovery of a First-in-Class Covalent Allosteric SHP1 Inhibitor." Journal of Medicinal Chemistry. Link

  • Bagley, M. C., et al. (2011). "One-pot synthesis of imidazo[1,2-a]pyridines." Synlett. Link

  • Georganics. (2023). "Methyl 6-aminonicotinate – preparation and application." Georganics Technical Notes. Link

Sources

Exploratory

Solubility Profile of Methyl 6-[(chloroacetyl)amino]nicotinate in Organic Solvents: A Methodological Approach

An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive framework for determining and understanding the solubility profile of Methy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive framework for determining and understanding the solubility profile of Methyl 6-[(chloroacetyl)amino]nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available solubility data for this specific compound, this document emphasizes the experimental methodology, theoretical underpinnings, and data interpretation required to establish a robust solubility profile. The principles and protocols detailed herein are broadly applicable to other active pharmaceutical ingredients (APIs) and intermediates.

Part 1: Theoretical Framework and Strategic Importance

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 6-[(chloroacetyl)amino]nicotinate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. Understanding its behavior in various organic solvents is paramount for several stages of drug development, including:

  • Reaction Chemistry: The synthesis of downstream products, such as the API foretinib, often involves Methyl 6-[(chloroacetyl)amino]nicotinate as a reactant. Knowledge of its solubility in reaction solvents is crucial for optimizing reaction kinetics, yield, and purity.

  • Crystallization and Purification: Solubility data as a function of temperature is the foundation for developing efficient crystallization processes for purification. The selection of an appropriate solvent system can significantly impact crystal habit, polymorphism, and impurity profiles.

  • Formulation: For liquid dosage forms or amorphous solid dispersions, understanding the solubility in pharmaceutically acceptable solvents is a prerequisite.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified representation of the complex interplay of intermolecular forces. For Methyl 6-[(chloroacetyl)amino]nicotinate, its chemical structure—featuring a pyridine ring, an ester, and an amide group—suggests a moderate polarity. Therefore, its solubility is expected to be significant in polar aprotic and some polar protic solvents.

Part 2: Experimental Determination of Solubility

A robust determination of the solubility profile requires a systematic approach. The following sections detail a validated experimental workflow.

Materials and Equipment
  • Solute: Methyl 6-[(chloroacetyl)amino]nicotinate (purity >98%)

  • Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene). All solvents should be of analytical or HPLC grade.

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)

    • Vials with screw caps

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for solubility determination due to its simplicity and reliability.

Diagram of the Isothermal Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to a known volume of solvent in a vial B Incubate at constant temperature with agitation A->B C Allow to equilibrate for a set time (e.g., 24-48 hours) B->C Ensures saturation D Centrifuge to separate undissolved solid C->D E Withdraw supernatant and filter D->E F Dilute aliquot with mobile phase E->F G Analyze by HPLC F->G

Caption: Workflow for isothermal shake-flask solubility measurement.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 6-[(chloroacetyl)amino]nicotinate to a series of vials containing a known volume (e.g., 5 mL) of each selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for compounds of this nature.

    • The concentration of the solute in the diluted sample is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of Methyl 6-[(chloroacetyl)amino]nicotinate.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following equation:

      S (mg/mL) = C_hplc × DF

      Where:

      • C_hplc is the concentration of the diluted sample determined by HPLC (in mg/mL).

      • DF is the dilution factor.

Illustrative Solubility Data

The following table presents a hypothetical but realistic solubility profile for Methyl 6-[(chloroacetyl)amino]nicotinate in various organic solvents at 25 °C, based on its chemical structure. This data is for illustrative purposes to guide researchers in their expectations.

SolventDielectric Constant (approx.)Solubility Classification
Dichloromethane9.1Very Soluble
Acetone21Freely Soluble
Acetonitrile37.5Soluble
Ethyl Acetate6.0Soluble
Methanol33Sparingly Soluble
Ethanol24.5Sparingly Soluble
Toluene2.4Slightly Soluble
Heptane1.9Very Slightly Soluble

Note: Solubility classifications are based on USP definitions.

Part 3: Advanced Considerations and Troubleshooting

  • Polymorphism: The solubility of a compound can be significantly affected by its crystalline form (polymorph). It is essential to characterize the solid phase before and after the solubility experiment (e.g., using XRPD) to ensure that no polymorphic transformation has occurred.

  • Solvate Formation: In some cases, the solute may form solvates with the solvent, which can alter its measured solubility.

  • pH Effects (for aqueous solubility): While this guide focuses on organic solvents, if considering aqueous or mixed solvent systems, the pKa of the compound must be considered, as the solubility of ionizable compounds is pH-dependent.

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method described here measures thermodynamic solubility. High-throughput screening methods often measure kinetic solubility, which can be different and is typically lower.

Part 4: Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of Methyl 6-[(chloroacetyl)amino]nicotinate in organic solvents. By following the detailed experimental protocol and considering the key theoretical principles, researchers and drug development professionals can generate accurate and reliable solubility data. This data is fundamental for informed decision-making in process chemistry, purification, and formulation, ultimately accelerating the drug development pipeline. The provided workflow serves as a robust starting point for establishing the solubility profile of this and other critical pharmaceutical intermediates.

References

  • Patent CN102675312A: Method for preparing foretinib. This patent describes the synthesis of Foretinib where Methyl 6-[(chloroacetyl)amino]nicotinate is mentioned as an intermediate.
  • Patent WO2005030140A2: N-(4-((6,7-dimethoxy-4-quinolyl)oxy)phenyl)-n'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide and its use in the treatment of cancer. This patent also mentions the synthesis of related compounds where similar intermediates are used.
Foundational

The Ascendant Trajectory of 6-Substituted Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Versatility of a Privileged Scaffold Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems, renowned for its role in cellular metabolism and as a therapeutic agent for dyslipidemia....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of a Privileged Scaffold

Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems, renowned for its role in cellular metabolism and as a therapeutic agent for dyslipidemia.[1] However, the true potential of the nicotinic acid scaffold in medicinal chemistry is unlocked through strategic structural modifications. Among these, substitutions at the 6-position of the pyridine ring have given rise to a diverse and potent class of derivatives with a wide spectrum of pharmacological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the synthetic landscape, explore the multifaceted biological applications, and dissect the structure-activity relationships (SAR) of 6-substituted nicotinic acid derivatives, providing a comprehensive resource for the rational design of next-generation therapeutics.

Part 1: The Synthetic Blueprint: Accessing the 6-Substituted Nicotinic Acid Core

The synthesis of 6-substituted nicotinic acid derivatives can be broadly approached through two primary strategies: the functionalization of a pre-existing pyridine core and the de novo construction of the pyridine ring. The choice of strategy is dictated by the desired substitution pattern, scalability, and the availability of starting materials.[2]

Core Functionalization: A Direct and Versatile Approach

The most common and versatile route to 6-substituted nicotinic acids involves the modification of a readily available nicotinic acid precursor, typically 6-chloronicotinic acid or its ester. This approach allows for the late-stage introduction of diverse functionalities at the 6-position.

The electron-withdrawing nature of the carboxylic acid/ester and the ring nitrogen in 6-chloronicotinic acid activates the 6-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of heteroatom nucleophiles.

A recent innovative and sustainable approach utilizes the green solvent Cyrene for the synthesis of 6-(thio)ether nicotinic acid derivatives.[1][3] This method offers high yields and avoids the use of toxic, polar aprotic solvents.

Experimental Protocol: Green Synthesis of 6-(Aryloxy/Arylthio)nicotinic Acid Derivatives [3]

  • Esterification: To a solution of 6-chloronicotinic acid (1.0 equiv) in a 2:1 mixture of toluene:methanol, add (trimethylsilyl)diazomethane (TMSCHN2) (1.2 equiv) dropwise at room temperature. Stir the reaction mixture overnight. Remove the solvent under reduced pressure to obtain the methyl 6-chloronicotinate.

  • SNAr Reaction: In a sealed tube, combine methyl 6-chloronicotinate (1.0 equiv), the appropriate phenol or thiophenol (1.2 equiv), and triethylamine (NEt3) (1.5 equiv) in Cyrene. Heat the mixture to 150°C for 15-30 minutes.

  • Hydrolysis: After cooling to room temperature, add 1 M aqueous NaOH and methanol. Stir the mixture for 3-7 hours. Acidify the reaction mixture to pH 5.5 with 1 M aqueous NaHSO4 to precipitate the final 6-substituted nicotinic acid product.

  • Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

DOT Script for SNAr Synthesis Workflow

G start 6-Chloronicotinic Acid esterification Esterification (TMSCHN2, Toluene/MeOH) start->esterification ester Methyl 6-Chloronicotinate esterification->ester snar SNAr Reaction (ArOH/ArSH, NEt3, Cyrene, 150°C) ester->snar ether_thioether Methyl 6-(Aryloxy/Arylthio)nicotinate snar->ether_thioether hydrolysis Alkaline Hydrolysis (1 M NaOH, MeOH) ether_thioether->hydrolysis acidification Acidification (1 M NaHSO4) hydrolysis->acidification product 6-(Aryloxy/Arylthio)nicotinic Acid acidification->product

Caption: Workflow for the green synthesis of 6-(aryloxy/arylthio)nicotinic acids.

For the introduction of aryl, heteroaryl, or amino groups at the 6-position, palladium-catalyzed cross-coupling reactions are the methods of choice, offering excellent functional group tolerance and mild reaction conditions.[2][4]

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling a 6-halonicotinic acid derivative with a boronic acid or ester.[2][5] The choice of palladium catalyst and ligand is crucial for achieving high regioselectivity and yield, especially when dealing with di-halogenated substrates.[5]

  • Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, allowing for the synthesis of 6-amino- and 6-arylaminonicotinic acid derivatives.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for 6-Aryl Nicotinic Acid Derivatives (General) [2]

  • Inert Atmosphere: In a dry Schlenk flask, combine the 6-bromonicotinic acid ester (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base (e.g., K3PO4, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) to the flask.

  • Solvent and Degassing: Add a suitable solvent (e.g., dioxane/water mixture) and degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetallation PdII_complex->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 B(OH)2-X B(OH)2-X Transmetal->B(OH)2-X RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product (R1-R2) Product (R1-R2) RedElim->Product (R1-R2) 6-Halonicotinic ester (R1-X) 6-Halonicotinic ester (R1-X) 6-Halonicotinic ester (R1-X)->OxAdd Boronic acid (R2-B(OH)2) Boronic acid (R2-B(OH)2) Boronic acid (R2-B(OH)2)->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

De Novo Synthesis: Constructing the Pyridine Ring

While less common for simple 6-substituted derivatives, de novo synthesis strategies, such as the Bohlmann-Rahtz synthesis, are powerful for constructing highly substituted and complex nicotinic acid analogues.[2] This approach involves the condensation and cyclodehydration of acyclic precursors to build the pyridine core in a convergent manner.[2]

Part 2: The Pharmacological Orchestra: Diverse Biological Activities

The introduction of various substituents at the 6-position of the nicotinic acid scaffold has led to the discovery of compounds with a remarkable range of biological activities.

Enzyme Inhibition: A Key Therapeutic Strategy

A library of 6-(thio)ether nicotinic acid derivatives has been shown to be potent noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[3] Noncompetitive inhibition offers a significant therapeutic advantage as its effect is not overcome by increasing substrate concentrations.[3]

CompoundR Group at 6-positionα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
8 -S-Ph20.5>100
44 -S-(3-OMe-Ph) (with 5-NH2)58.1>100
35 -O-(4-Cl-Ph) (with 5-NH2)>10032.9
39 -O-(4-F-Ph) (with 5-NH2)>10026.4
Acarbose (control)-~10-20~10-20
Data synthesized from ACS Medicinal Chemistry Letters, 2024.[3]

Mechanism of Action: These noncompetitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.

DOT Script for Noncompetitive Enzyme Inhibition

Noncompetitive_Inhibition cluster_0 Enzyme (E) + Substrate (S) cluster_1 Enzyme (E) + Inhibitor (I) cluster_2 Enzyme-Substrate (ES) + Inhibitor (I) E E ES ES E->ES k1 EI EI E->EI Ki S S ES->E k-1 P E + P ES->P k2 ESI ESI ES->ESI Ki ESI->EI + S I I I->EI I->ESI

Caption: Schematic of noncompetitive enzyme inhibition.

CYP2A6 is the primary enzyme responsible for the metabolism of nicotine.[6] Selective inhibitors of this enzyme are valuable tools for studying nicotine pharmacology and have potential applications in smoking cessation therapies. A series of 6-substituted 3-heteroaromatic analogues of nicotine have been synthesized and evaluated for their ability to inhibit CYP2A6.[6] The study revealed that introducing fluoro, chloro, and methoxy groups at the 6-position of the pyridine ring significantly influences the inhibitory potency.[6]

Anti-inflammatory Agents: Targeting the COX-2 Enzyme

Chronic inflammation is a hallmark of many diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastric safety profiles. Several novel series of nicotinic acid derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.[7][8]

Structure-Activity Relationship (SAR) for COX-2 Inhibition:

  • 2-Substituted Phenyl Derivatives: Compounds with a 2-substituted phenyl moiety attached to the nicotinic acid core have demonstrated significant anti-inflammatory and analgesic activities.[9]

  • Thiazole and Thiophene Moieties: Incorporation of thiazole and thiophene rings has led to the discovery of potent COX-2 inhibitors with good selectivity over COX-1.[8]

Biological Evaluation Protocol: In Vitro COX-2 Inhibition Assay [7]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of COX-2 and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

  • Treatment: The stimulated cells are treated with various concentrations of the test compounds (6-substituted nicotinic acid derivatives) and a reference drug (e.g., celecoxib).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent as an indicator of iNOS activity.

  • Prostaglandin E2 (PGE2) Measurement: The level of PGE2 in the supernatant is quantified using an ELISA kit to determine the inhibitory effect on COX-2.

  • Cytotoxicity Assay (MTT Assay): The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.[7]

  • Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition) for COX-2 inhibition are calculated.

DOT Script for COX-2 Mediated Inflammation Pathway

COX2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Nicotinic_Acid_Deriv 6-Substituted Nicotinic Acid Derivative Nicotinic_Acid_Deriv->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway by 6-substituted nicotinic acid derivatives.

Anticancer Agents: Targeting VEGFR-2

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Novel nicotinic acid-based compounds have been designed and synthesized as selective VEGFR-2 inhibitors.[10]

One study reported a compound, 5c , which exhibited potent cytotoxic activity against various cancer cell lines and demonstrated promising VEGFR-2 inhibition with an IC50 of 0.068 µM.[10] This compound also showed a favorable ADME (absorption, distribution, metabolism, and excretion) profile, highlighting its drug-like properties.[10]

Mechanism of Action: By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic signals and inhibiting tumor growth.

Other Notable Biological Activities
  • Vasorelaxant and Antioxidant Properties: Thionicotinic acid derivatives have been shown to exhibit vasorelaxant effects, mediated in part by endothelium-induced nitric oxide and prostacyclin.[11] These compounds also possess antioxidant properties.[11]

  • Antimicrobial and Antifungal Activity: Various nicotinic acid derivatives, including those with thiazolidinone and oxadiazole moieties, have demonstrated significant in vitro antibacterial and antifungal activities.[12][13][14]

  • Analgesic Activity: Some 2-substituted phenyl derivatives of nicotinic acid have shown distinctive analgesic properties in addition to their anti-inflammatory effects.[9]

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The wealth of data on 6-substituted nicotinic acid derivatives allows for the elucidation of key structure-activity relationships that can guide future drug design efforts.

  • Nature of the Substituent: The electronic and steric properties of the substituent at the 6-position play a crucial role in determining the biological activity. For example, in the case of cholinergic ligands, lipophilicity contributes to nAChR affinity, but this is modulated by the steric size of the substituent.[15]

  • Linker and Spacer: The nature of the linker connecting the nicotinic acid core to other pharmacophores can significantly impact potency and selectivity.

  • Substitution on Appended Rings: For derivatives with aryl or heteroaryl groups at the 6-position, the substitution pattern on these appended rings offers a rich avenue for optimization. For instance, in the series of 5-amino nicotinic acid derivatives with α-glucosidase inhibitory activity, a meta-substituted phenyl ring with an -OMe group connected via a sulfur bridge led to the best activity.[1]

Future Perspectives:

The 6-substituted nicotinic acid scaffold remains a fertile ground for drug discovery. Future research should focus on:

  • Multi-target Ligands: Designing derivatives that can modulate multiple targets simultaneously could lead to more effective treatments for complex diseases.

  • Prodrug Strategies: The development of prodrugs can improve the pharmacokinetic properties and reduce the side effects of potent derivatives.[9]

  • Advanced Synthetic Methodologies: The exploration of novel and more efficient synthetic methods, such as C-H activation, will facilitate the rapid generation of diverse libraries of 6-substituted nicotinic acid derivatives for high-throughput screening.

Conclusion

6-Substituted nicotinic acid derivatives represent a privileged class of compounds with a remarkable diversity of pharmacological activities. Their synthetic accessibility, coupled with the rich SAR data available, makes them highly attractive scaffolds for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, biological applications, and SAR of these versatile molecules. By leveraging the insights presented herein, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Retrieved February 22, 2026, from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Retrieved February 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). International Journal of ChemTech Research. Retrieved February 22, 2026, from [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed. Retrieved February 22, 2026, from [Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. (2003). ACS Publications. Retrieved February 22, 2026, from [Link]

  • 5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6. (2005). PubMed. Retrieved February 22, 2026, from [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine. (n.d.). Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Structure Activity Relationship Among 6-Substituted-2-Naphthylacetic Acids: A New Series of Nonsteroidal Anti-inflammatory Agents. (n.d.). DeepDyve. Retrieved February 22, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. (2025). University of Illinois Chicago. Retrieved February 22, 2026, from [Link]

  • Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). PMC. Retrieved February 22, 2026, from [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. Retrieved February 22, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved February 22, 2026, from [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 22, 2026, from [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). MDPI. Retrieved February 22, 2026, from [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). PubMed. Retrieved February 22, 2026, from [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of Novel Kinase Inhibitor Scaffolds Utilizing Methyl 6-[(chloroacetyl)amino]nicotinate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitor scaffolds derived from Methyl 6-[(chloroacetyl)ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitor scaffolds derived from Methyl 6-[(chloroacetyl)amino]nicotinate. This versatile building block offers a straightforward and efficient route to a variety of substituted aminopyridine-based structures, a scaffold of significant interest in medicinal chemistry due to its presence in numerous clinically approved and investigational kinase inhibitors.

Introduction: The Nicotinamide Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The nicotinamide moiety, a derivative of vitamin B3, has emerged as a privileged scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases contributes to the potency and selectivity of these inhibitors.

The incorporation of a chloroacetyl group onto the 6-amino position of methyl nicotinate creates a reactive handle for the introduction of diverse chemical functionalities. This electrophilic site readily undergoes nucleophilic substitution with a wide range of amines, thiols, and other nucleophiles, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This approach allows for the systematic exploration of chemical space around the core nicotinamide scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The rationale behind this synthetic strategy lies in the modular nature of kinase inhibitors, which typically consist of a "hinge-binding" motif, a linker, and a "solvent-front" interacting moiety. The nicotinamide core can serve as an effective hinge-binder, while the substituent introduced via the chloroacetyl group can be tailored to interact with the more variable solvent-exposed region of the kinase active site.

The Starting Material: Methyl 6-[(chloroacetyl)amino]nicotinate

Properties and Handling

Methyl 6-[(chloroacetyl)amino]nicotinate is a stable, crystalline solid. However, due to its reactive chloroacetyl group, it should be handled with appropriate care.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2]

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][2]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

PropertyValue
Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)
Synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate

The starting material can be synthesized from commercially available methyl 6-aminonicotinate via acylation with chloroacetyl chloride.

Synthetic Protocol: General Procedure for Scaffold Synthesis

The following protocol outlines a general method for the synthesis of kinase inhibitor scaffolds via the reaction of Methyl 6-[(chloroacetyl)amino]nicotinate with a primary or secondary amine. This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the chloride ion.

Reaction Scheme

G cluster_0 Reaction Scheme reagent1 Methyl 6-[(chloroacetyl)amino]nicotinate product Target Kinase Inhibitor Scaffold reagent1->product + reagent2 R1R2NH (Nucleophilic Amine) reagent2->product base Base (e.g., Et3N, DIPEA) base->product solvent Solvent (e.g., DMF, CH3CN) solvent->product

Caption: General reaction scheme for the synthesis of kinase inhibitor scaffolds.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative kinase inhibitor scaffold, Methyl 6-{[2-(4-methylpiperazin-1-yl)acetyl]amino}nicotinate, a structure analogous to fragments of known kinase inhibitors.

Materials:

  • Methyl 6-[(chloroacetyl)amino]nicotinate

  • 1-Methylpiperazine

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-[(chloroacetyl)amino]nicotinate (1.0 eq) in anhydrous DMF or CH3CN (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add triethylamine or DIPEA (1.5 eq) followed by the dropwise addition of 1-methylpiperazine (1.2 eq). The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in DCM). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 6-{[2-(4-methylpiperazin-1-yl)acetyl]amino}nicotinate.

Characterization Data for a Representative Product

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Data for Methyl 6-{[2-(4-methylpiperazin-1-yl)acetyl]amino}nicotinate
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.05 (s, 1H), 8.30 (dd, J = 8.8, 2.4 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 3.95 (s, 3H), 3.30 (s, 2H), 2.70-2.50 (m, 8H), 2.35 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 168.5, 165.2, 152.1, 149.8, 138.5, 122.3, 112.9, 62.1, 55.0, 52.8, 46.0.
Mass Spectrometry (ESI-MS) m/z calculated for C₁₅H₂₂N₄O₃ [M+H]⁺: 307.1765; found: 307.1768.

Application: Targeting Kinases with Nicotinamide-Based Scaffolds

The synthesized scaffolds can be evaluated for their inhibitory activity against a panel of protein kinases. Nicotinamide-based inhibitors have shown promise against a variety of kinase targets, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][3][4]

  • Rearranged during transfection (RET) tyrosine kinase: Aberrant RET signaling is a driver in several types of cancer, including thyroid and non-small cell lung cancer.[5]

  • ABL1 kinase: The target of the groundbreaking drug imatinib for the treatment of chronic myeloid leukemia (CML).[3][6]

  • Fms-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[3][6]

In Vitro Kinase Inhibition Assay Protocol

A common method to assess the inhibitory potential of the synthesized compounds is a biochemical kinase assay.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as fluorescence, luminescence, or radioactivity.

General Protocol:

  • Prepare Reagents:

    • Kinase buffer (containing ATP and the kinase substrate).

    • Kinase enzyme solution.

    • Test compound solutions at various concentrations.

    • Detection reagent.

  • Assay Procedure:

    • In a microplate, add the kinase buffer.

    • Add the test compound or vehicle control.

    • Add the kinase enzyme and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for substrate phosphorylation.

    • Stop the reaction and add the detection reagent.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence intensity).

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the inhibition data against the compound concentration.

Mechanistic Insights and Structure-Activity Relationships

The nicotinamide core of the inhibitor typically forms one or two hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The substituent introduced via the chloroacetyl linker extends into the more variable solvent-exposed region of the active site.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Scaffold hinge Hinge Region Key Amino Acids solvent_front Solvent-Exposed Region Variable Residues nicotinamide Nicotinamide Core H-Bonding nicotinamide->hinge H-bonds linker Linker nicotinamide->linker substituent Substituent (R) Van der Waals Interactions linker->substituent substituent->solvent_front Hydrophobic/Polar Interactions

Caption: Schematic of inhibitor binding in a kinase active site.

By systematically varying the R-group (the nucleophile that reacts with the chloroacetyl moiety), researchers can probe the steric and electronic requirements of the solvent-front region to enhance inhibitor potency and selectivity. For example, the introduction of bulky, hydrophobic groups may favor binding to kinases with a large hydrophobic pocket in this region, while the incorporation of polar or charged groups could lead to interactions with specific amino acid side chains.

Conclusion

The use of Methyl 6-[(chloroacetyl)amino]nicotinate as a starting material provides a powerful and versatile platform for the synthesis of novel kinase inhibitor scaffolds. The straightforward and modular nature of the synthetic protocol allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. This approach holds significant promise for the discovery of new and effective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. (2022, June 24). Retrieved February 22, 2026, from [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - MDPI. (2022, July 19). Retrieved February 22, 2026, from [Link]

  • Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PubMed. (2018, December 11). Retrieved February 22, 2026, from [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PubMed. (2024, November 14). Retrieved February 22, 2026, from [Link]

  • Characterization of a nicotinamide-based kinase inhibitor HSN748 for inhibition of RET-driven tumors | Cancer Research - AACR Journals. (2024, March 22). Retrieved February 22, 2026, from [Link]

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Application

Application Notes &amp; Protocols: A Guide to the One-Pot Synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate

Abstract This technical guide provides a comprehensive overview of a proposed one-pot synthesis method for Methyl 6-[(chloroacetyl)amino]nicotinate, a valuable building block in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed one-pot synthesis method for Methyl 6-[(chloroacetyl)amino]nicotinate, a valuable building block in medicinal chemistry and drug discovery. The document details the chemical principles, a step-by-step experimental protocol, and the rationale behind the procedural choices. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction: The Significance of Methyl 6-[(chloroacetyl)amino]nicotinate

Methyl 6-[(chloroacetyl)amino]nicotinate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a reactive chloroacetyl group and a nicotinic acid scaffold, makes it a versatile precursor for creating more complex molecules. The chloroacetyl group, in particular, is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This moiety is frequently utilized in the development of enzyme inhibitors and other targeted therapeutics.

The traditional synthesis of this compound would typically involve multiple steps with isolation and purification of intermediates. A one-pot synthesis, which combines multiple reaction steps in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. This guide proposes a robust one-pot procedure starting from the readily available Methyl 6-aminonicotinate.

The Synthetic Strategy: A One-Pot Approach

The proposed one-pot synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate involves the direct chloroacetylation of Methyl 6-aminonicotinate. This approach is predicated on the nucleophilic character of the amino group on the pyridine ring, which readily reacts with an acylating agent like chloroacetyl chloride.

Reaction Mechanism

The core of this synthesis is the N-acylation of the primary amine. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to form the stable amide bond, with the liberation of hydrogen chloride (HCl). A non-nucleophilic base is included in the reaction mixture to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.

Experimental Protocol: One-Pot Synthesis

This section provides a detailed, step-by-step protocol for the one-pot synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate.

Materials and Reagents
  • Methyl 6-aminonicotinate (>98% purity)[1][2][3][4]

  • Chloroacetyl chloride (>98% purity)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), freshly distilled

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Methyl 6-aminonicotinate (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: To the stirred solution, add triethylamine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Methyl 6-[(chloroacetyl)amino]nicotinate.

Visualization of the Workflow

The following diagram illustrates the one-pot synthesis workflow.

OnePotSynthesis cluster_reactants Reactants cluster_reaction Reaction Vessel (One-Pot) cluster_workup Work-up & Purification A Methyl 6-aminonicotinate D Dissolve A in DCM A->D B Chloroacetyl Chloride G Add B dropwise B->G C Triethylamine (Base) E Add C C->E D->E F Cool to 0 °C E->F F->G H Stir at RT G->H I Reaction Monitoring (TLC) H->I J Quench with NaHCO3 I->J K Extract with DCM J->K L Wash with Brine K->L M Dry over MgSO4 L->M N Concentrate M->N O Column Chromatography N->O P Pure Methyl 6-[(chloroacetyl)amino]nicotinate O->P

Caption: Workflow for the one-pot synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative data for this one-pot synthesis protocol.

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 2-4 hours
Appearance White to off-white solid

Causality Behind Experimental Choices

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Triethylamine as Base: Triethylamine is a non-nucleophilic base that effectively scavenges the HCl produced during the reaction without competing with the primary amine in reacting with chloroacetyl chloride.[5][6]

  • Cooling to 0 °C: The initial cooling of the reaction mixture is important to control the exothermic nature of the acylation reaction and to minimize the formation of potential side products.

  • Dropwise Addition: Slow, dropwise addition of the highly reactive chloroacetyl chloride ensures that the reaction proceeds smoothly and avoids a rapid temperature increase.

  • Aqueous Work-up: The use of saturated sodium bicarbonate solution neutralizes any remaining acidic species, and the brine wash helps to remove water-soluble impurities.

  • Column Chromatography: This is a standard and effective method for the purification of organic compounds to obtain a high-purity final product.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process controls and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, ensuring that the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to degradation.

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the structure of Methyl 6-[(chloroacetyl)amino]nicotinate.

  • Melting Point Determination: A sharp melting point range for the purified product is a good indicator of its purity.

Conclusion

The proposed one-pot synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate offers an efficient and streamlined alternative to multi-step procedures. By carefully controlling the reaction conditions and employing standard purification techniques, this versatile intermediate can be prepared in high yield and purity, facilitating its use in various drug discovery and development programs.

References

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • PubChem. Methyl 6-aminonicotinate. Retrieved from [Link]

  • Voynikov, Y., Angelova, V. T., Peikov, P., & Stavrakov, G. (n.d.). DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. Retrieved from [Link]

  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Verma, K. K., Kumar, A., & Singh, R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2456–2465. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Base Catalysts for Methyl 6-[(chloroacetyl)amino]nicotinate Reactions

Welcome to the technical support center for the synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of base catalysts in this reaction. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate.

Q1: What is the primary role of a base in the reaction between Methyl 6-aminonicotinate and chloroacetyl chloride?

A1: The base serves two essential functions in this N-acylation reaction. First, it acts as a proton scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct. This is crucial because the starting material, Methyl 6-aminonicotinate, is a basic amine that would otherwise be protonated by the HCl, rendering it non-nucleophilic and halting the reaction. Secondly, a suitable base can deprotonate the amino group of the starting material, increasing its nucleophilicity and thereby accelerating the rate of its attack on the electrophilic carbonyl carbon of chloroacetyl chloride.[1]

Q2: How do I select the optimal base for my reaction?

A2: The ideal base should be strong enough to effectively neutralize the generated HCl but not so strong that it promotes unwanted side reactions. A key principle is to use a base whose conjugate acid has a pKa value slightly higher than the pKa of the protonated starting amine. This ensures efficient deprotonation of the amine without introducing excessive basicity that could lead to hydrolysis of the ester or the chloroacetyl chloride.[2][3] Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.[4]

Q3: Can I use an inorganic base like sodium bicarbonate or potassium carbonate?

A3: Yes, inorganic bases such as sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) can be used.[5][6] They are particularly useful in biphasic or aqueous reaction media.[7][8] However, their solubility in many organic solvents is limited, which can lead to slower reaction rates. For reactions in anhydrous organic solvents, organic bases are often more effective.

Q4: What are the potential side reactions related to the choice of base?

A4: An inappropriate choice of base can lead to several side reactions:

  • Hydrolysis: Strong nucleophilic bases (e.g., sodium hydroxide) or the presence of water can hydrolyze the chloroacetyl chloride to chloroacetic acid or the methyl ester product to its corresponding carboxylic acid.[1][9]

  • Dimerization/Polymerization: Excessively strong bases can promote self-condensation or polymerization of the starting materials or products.

  • O-acylation: In the presence of hydroxyl groups, a strong base might facilitate O-acylation as a competing reaction.[10]

  • Reaction with Solvent: Some strong bases can react with certain solvents, especially at elevated temperatures.

Q5: Why is my reaction yield low despite using a stoichiometric amount of base?

A5: Low yields can stem from several factors beyond just the stoichiometry of the base:

  • Incomplete Reaction: The reaction may not have reached completion. N-acylation can sometimes be slow, and extending the reaction time or gently heating the mixture might be necessary.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[7][11]

  • Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and can be hydrolyzed, reducing the amount available for the reaction.[1][9] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Base Strength: The base may not be strong enough to effectively deprotonate the amine, leading to a slow or incomplete reaction.[12][13]

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. Ensure proper pH adjustment and perform multiple extractions to maximize recovery.[11][14]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Amine: The starting amine (Methyl 6-aminonicotinate) may be protonated and thus non-nucleophilic. 2. Hydrolyzed Acylating Agent: Chloroacetyl chloride has degraded due to moisture.[1] 3. Insufficiently Strong Base: The chosen base is not effective at deprotonating the amine.1. Ensure at least a stoichiometric amount of a suitable base is used to neutralize the HCl byproduct. Consider using a slight excess (1.1-1.2 equivalents).[1] 2. Use anhydrous solvents and oven-dried glassware. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon). 3. Select a base with a pKa of its conjugate acid that is higher than the pKa of the protonated starting amine.[3]
Formation of Multiple Products (Visible on TLC/HPLC) 1. Side Reactions: Undesired reactions such as O-acylation (if applicable), or reactions with impurities. 2. Product Degradation: The product may be unstable under the reaction conditions. 3. Dimerization: The product may be reacting with the starting amine.1. Use a non-nucleophilic, sterically hindered base to minimize its direct involvement in side reactions.[4] Ensure the purity of starting materials. 2. Avoid excessive heat and prolonged reaction times. Monitor the reaction progress closely. 3. Control the stoichiometry of the reactants carefully. Add the chloroacetyl chloride dropwise to the solution of the amine and base to maintain a low concentration of the acylating agent.[7]
Reaction Mixture Turns Dark 1. Decomposition: Starting materials or the product may be decomposing at the reaction temperature. 2. Impurities: Impurities in the reagents or solvent could be leading to side reactions.1. Maintain a lower reaction temperature, especially during the addition of chloroacetyl chloride.[1] 2. Use high-purity, anhydrous solvents and reagents.[1] Activated charcoal can sometimes be used during workup to remove colored impurities.
Product is an Oil or Sticky Solid 1. Impurities: Presence of unreacted starting materials or byproducts. 2. Incomplete Solvent Removal: Residual solvent can make the product appear oily.1. Purify the product using column chromatography or recrystallization.[1] 2. Ensure the product is thoroughly dried under high vacuum.

Optimizing Base Selection: A Deeper Dive

The choice of base is a critical parameter that can significantly impact the yield and purity of Methyl 6-[(chloroacetyl)amino]nicotinate.

Understanding pKa Relationships

The Brønsted-Lowry acid-base theory provides a framework for selecting an appropriate base.[12][13] The key is to consider the pKa of the conjugate acid of the base relative to the pKa of the protonated form of Methyl 6-aminonicotinate. A base whose conjugate acid has a pKa 1-2 units higher than that of the protonated amine is generally a good starting point. This provides a sufficient driving force for the deprotonation of the amine without being overly basic.

Table of Common Organic Bases and their Approximate pKaH Values

BaseAbbreviationpKa of Conjugate Acid (in DMSO)Notes
TriethylamineTEA, Et₃N9.0Commonly used, but can sometimes act as a nucleophile.[10]
DiisopropylethylamineDIPEA, Hünig's base11.0Sterically hindered and non-nucleophilic. A good choice to avoid side reactions.
Pyridine5.2A mild base, may not be strong enough for less reactive amines.
2,6-Lutidine6.7Sterically hindered, useful for preventing side reactions.[10]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU12.0 (in THF)A strong, non-nucleophilic base, often used in challenging acylations.[4]

Note: pKa values can vary depending on the solvent.[15][16] The values presented here are for guidance.

Visualizing the Reaction Mechanism and the Role of the Base

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Amine Methyl 6-aminonicotinate ActivatedAmine Activated Amine (more nucleophilic) Amine->ActivatedAmine AcylChloride Chloroacetyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Base Base (B:) Base->Amine Deprotonates ActivatedAmine->AcylChloride Nucleophilic Attack Product Methyl 6-[(chloroacetyl)amino]nicotinate TetrahedralIntermediate->Product Collapse & Cl- elimination Chloride Chloride Ion (Cl-) TetrahedralIntermediate->Chloride ProtonatedBase Protonated Base (BH+)

Caption: The role of the base in activating the amine for nucleophilic attack.

Experimental Protocols

General Protocol for N-Chloroacetylation using an Organic Base

This protocol provides a general procedure for the synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate using a common organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Materials:

  • Methyl 6-aminonicotinate

  • Chloroacetyl chloride[17]

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[1]

  • Organic base (e.g., TEA or DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve Methyl 6-aminonicotinate (1.0 equivalent) in the chosen anhydrous solvent.

  • Base Addition: Add the organic base (1.1-1.5 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.[7]

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[1]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckBase Is the Base Strength Adequate? CheckMoisture->CheckBase No DryGlassware Use Anhydrous Solvents & Oven-Dried Glassware CheckMoisture->DryGlassware Yes CheckTimeTemp Optimize Reaction Time/Temperature? CheckBase->CheckTimeTemp Yes SelectStrongerBase Select a Stronger, Non-Nucleophilic Base CheckBase->SelectStrongerBase No CheckWorkup Review Workup Procedure? CheckTimeTemp->CheckWorkup No MonitorReaction Monitor by TLC/HPLC to Determine Endpoint CheckTimeTemp->MonitorReaction Yes CheckWorkup->Start No, Re-evaluate OptimizeExtraction Adjust pH, Perform Multiple Extractions CheckWorkup->OptimizeExtraction Yes Success Improved Yield DryGlassware->Success SelectStrongerBase->Success MonitorReaction->Success OptimizeExtraction->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions.
  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • Organic Chemistry Data. (2017). Bordwell pKa Table.
  • BenchChem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
  • Klamt, A., et al. (2018). Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. ACS Omega.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis.
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis.
  • BenchChem. (n.d.). Methyl 6-methylnicotinate synthesis from 6.
  • BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Oxford Academic. (2020). Rapid and Sensitive Method for Analysis of 21 Chlorophenols by Improved Chloroacetylation Procedures. Journal of AOAC INTERNATIONAL.
  • Chad's Prep. (2020). Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1.
  • BenchChem. (n.d.). Scalability challenges in the synthesis of Methyl 6-methylnicotinate.
  • ChemicalBook. (n.d.). Methyl 6-methylnicotinate synthesis.
  • PubChem. (2002). Chloroacetyl chloride. National Institutes of Health.
  • Lumen Learning. (n.d.). Relative Strengths of Acids and Bases. General College Chemistry II.
  • UH Pressbooks. (n.d.). Relative Strengths of Acids and Bases – Chemistry.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Methyl 6-[(chloroacetyl)amino]nicotinate

The following guide is designed as a specialized technical support resource for researchers encountering solubility challenges with Methyl 6-[(chloroacetyl)amino]nicotinate . Status: Active Guide Ticket Type: NMR Sample...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers encountering solubility challenges with Methyl 6-[(chloroacetyl)amino]nicotinate .

Status: Active Guide Ticket Type: NMR Sample Preparation / Solubility Troubleshooting Target Compound: Methyl 6-[(chloroacetyl)amino]nicotinate (CAS: Analogous structure to 36052-24-1 derivatives)[1][2]

Executive Summary: The "Why" Behind the Insolubility

Before attempting to force this compound into solution, it is critical to understand the structural forces at play.[3][4] You are likely observing that this compound is insoluble in standard non-polar solvents (CDCl₃) and sparingly soluble in moderately polar solvents (Methanol-d₄).[1]

The Root Cause: Competitive Lattice Energy Methyl 6-[(chloroacetyl)amino]nicotinate possesses three structural features that create a robust crystal lattice:

  • Planar Stacking: The pyridine ring and the amide bond favor

    
     stacking interactions.[3]
    
  • Hydrogen Bond Network: The amide proton (

    
    ) is a strong donor, while the pyridine nitrogen and carbonyl oxygens are acceptors.[3][4] In the solid state, these form an intermolecular network that resists solvation.[3][4]
    
  • Rigidity: The chloroacetyl group adds steric bulk and dipole interactions without adding flexible alkyl chains that usually aid solubility.[2][3][4]

The Solution Strategy: To dissolve this compound, the solvent must offer solvation energy greater than the lattice energy.[3][4] You need a solvent that acts as a strong Hydrogen Bond Acceptor (HBA) to disrupt the intermolecular network.[3][4]

Diagnostic Workflow: Solvent Selection Decision Tree

Use the following logic flow to select the appropriate solvent system for your experiment.

SolventSelection Start Start: Sample Preparation CDCl3 Try CDCl3? Start->CDCl3 CheckSol Is solution clear? CDCl3->CheckSol Success Proceed to NMR CheckSol->Success Yes DMSO Tier 1: DMSO-d6 (High Solubility, Low Cost) CheckSol->DMSO No (Suspension) TFA Tier 3: TFA-d or Acid Spike (The 'Sledgehammer') CheckSol->TFA Still Insoluble StabilityCheck Check Stability: Is sample for immediate use? DMSO->StabilityCheck StabilityCheck->Success Yes (Run < 4 hrs) DMF Tier 2: DMF-d7 (High Solubility, Inert) StabilityCheck->DMF No (Long-term storage) DMF->CheckSol TFA->Success

Figure 1: Decision matrix for selecting the optimal NMR solvent based on solubility and stability requirements.

Tiered Solutions & Protocols

Tier 1: The Standard Solution (DMSO-d₆)

Dimethyl sulfoxide-d₆ is the most effective solvent for breaking the amide-pyridine hydrogen bonding network.[1][2]

  • Why it works: DMSO is a powerful H-bond acceptor (high dielectric constant

    
    ).[1][2][3] It effectively solvates the amide proton, breaking the crystal lattice.[3][4]
    
  • The Risk (Critical): The chloroacetyl group is an alkylating agent.[2][3][4] While less reactive than an acid chloride, it can slowly react with DMSO (acting as a nucleophile) to form sulfoxonium salts upon prolonged storage or heating.[3][4]

  • Protocol:

    • Weigh 5–10 mg of compound.[3]

    • Add 0.6 mL DMSO-d₆ .

    • Sonicate for 60 seconds (Do not heat above 40°C).

    • Run NMR immediately. Do not store the sample overnight.

Tier 2: The "Safe" Professional Choice (DMF-d₆)

If you observe new peaks appearing over time in DMSO (indicating decomposition), switch to N,N-Dimethylformamide-d₇.[1]

  • Why it works: Similar solvation power to DMSO but chemically inert toward the chloroacetyl alkylating handle.[3][4]

  • Protocol:

    • Weigh 5–10 mg of compound.[3]

    • Add 0.6 mL DMF-d₇ .

    • Sonicate until clear.

Tier 3: The "Nuclear Option" (TFA-d / Acidification)

If the sample remains stubborn, you must protonate the pyridine ring to disrupt stacking.

  • Method A (Spike): Add 1–2 drops of TFA-d (Trifluoroacetic acid-d) to your CDCl₃ or DMSO-d₆ sample.[1]

  • Method B (Neat): Dissolve directly in neat TFA-d.

  • Warning: This will shift all signals significantly due to pH changes and may hydrolyze the ester over time.[3][4] Use only for structural confirmation, not for purity assays.

Quantitative Solvent Comparison

SolventSolubility RatingStability RiskCostApplication
CDCl₃ PoorLowLowInitial screen only.[1][2]
DMSO-d₆ Excellent Moderate LowRoutine 1H/13C NMR.[1][2][3]
DMF-d₇ ExcellentLowHighStability studies; long acquisitions (2D NMR).[1][2][3]
Acetone-d₆ ModerateLowLowAlternative if DMSO fails (less viscous).[1][2][3]
Methanol-d₄ ModerateModerateLowRisk of transesterification (slow).[1][2]

Troubleshooting & FAQs

Q: I see a large water peak in my DMSO-d₆ spectrum. Is my compound wet? A: Not necessarily. DMSO is hygroscopic.[2][3][4] The "water" peak in DMSO-d₆ appears around 3.33 ppm.[1][3] However, nicotinamide derivatives often trap water in their crystal lattice.[3][4]

  • Fix: Add activated 3Å molecular sieves directly to the NMR tube and let stand for 15 minutes.[3]

Q: Can I heat the sample to dissolve it? A: Proceed with caution. Heating Methyl 6-[(chloroacetyl)amino]nicotinate in DMSO above 60°C significantly accelerates the alkylation of DMSO by the chloroacetyl group.[1][2]

  • Limit: Do not exceed 40°C. If heat is required, switch to DMF-d₇ or Tetrachloroethane-d₂ (high temp solvent).[1]

Q: My spectrum shows doubled peaks. Is it a mixture? A: This is likely Rotameric Broadening .[2][3][4] The amide bond (


) has restricted rotation.[3][4] In DMSO, these rotamers often coalesce, but if peaks are broad or doubled, the exchange rate is intermediate on the NMR time scale.[3][4]
  • Fix: Run the NMR at 45°C (in DMF-d₇) to speed up rotation and sharpen the peaks.

References

  • Abraham, R. J., et al. (2006).[3][4] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5] Link[1][4]

  • Babij, N. R., et al. (2016).[3][4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[2][3][4] Organic Process Research & Development.[3][4][5] Link[1][4]

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3][4] Link[1][4]

  • Standara, S., et al. (2016).[3][4] Solvation State of Nicotinamide in Binary Solvents by 13C NMR Probing. Journal of Molecular Liquids.[3][4] Link

Sources

Optimization

Controlling exotherms during the addition of chloroacetyl chloride to aminonicotinates

Topic: Controlling Exotherms & Selectivity during Chloroacetyl Chloride Addition Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Selectivity during Chloroacetyl Chloride Addition Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Thermodynamics of "Simple" Chemistry

Welcome to the Technical Support Center. You are likely here because a "routine" amide coupling using chloroacetyl chloride (CAC) has resulted in a temperature spike, a dark reaction mixture, or lower-than-expected yields.

While the reaction of aminonicotinates with chloroacetyl chloride is a standard nucleophilic acyl substitution, it presents a deceptive hazard profile. You are reacting a deactivated aniline (the aminonicotinate) with a highly reactive electrophile (CAC). The thermodynamic driving force is massive, releasing significant enthalpy from two concurrent sources:

  • Bond Formation: The formation of the amide bond.[1]

  • Neutralization: The reaction of the generated HCl with your base.

Failure to manage this heat flux results in runaway exotherms and loss of regioselectivity (acylation of the pyridine nitrogen rather than the exocyclic amine). This guide provides the engineering controls and chemical logic required to stabilize this process.

Module 1: Critical Safety & Pre-Start Checks

Before you touch the addition funnel, verify your system against these parameters.

Q: Why is the temperature spiking despite my cooling bath?

A: Your heat transfer rate (


) is lower than your heat generation rate (

).

In acyl chloride additions, the cooling bath temperature (


) is irrelevant if the mixing is poor or the addition is too fast.
  • The Physics: The reaction kinetics are near-instantaneous. The limiting factor is how quickly you can move heat from the center of the reactor to the jacketed wall.

  • The Fix:

    • Maximize Surface Area: Use a reactor with a high surface-area-to-volume ratio.

    • Turbulence: Ensure your impeller creates a vortex. If you are using a magnetic stir bar on a scale >10g, stop immediately and switch to overhead mechanical stirring.

    • Dilution: High concentration = high heat density. Maintain solvent volumes

      
       10 mL per gram of substrate.
      
Q: Which solvent system provides the best thermal buffer?

A: Dichloromethane (DCM) or THF, depending on solubility.

SolventHeat Capacity (

)
Thermal ConductivityVerdict
DCM LowLowStandard. Good solubility for nicotinates; low boiling point acts as an internal "safety fuse" (refluxes at 40°C, limiting max temp).
THF HighModerateAlternative. Good for polar substrates. Warning: Can polymerize with strong Lewis acids (unlikely here, but noted).
DMF HighLowAvoid. High boiling point makes it hard to remove; difficult to cool effectively due to viscosity at low temps.

Module 2: The Protocol (Process Control)

This protocol uses Methyl 6-aminonicotinate as the model substrate. It is designed to decouple the acylation exotherm from the neutralization exotherm where possible.

The "Split-Base" Strategy

Standard protocols add the base upfront. We recommend a controlled addition or using a base that buffers the pH without driving a violent neutralization spike.

Reagents:

  • Substrate: Methyl 6-aminonicotinate (1.0 equiv)

  • Electrophile: Chloroacetyl chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DCM (10-15 volumes)

Step-by-Step Methodology:

  • Dissolution & Cooling:

    • Charge the reactor with aminonicotinate and DCM.

    • Add the base (TEA/DIPEA).

    • Cool to internal temperature (

      
      ) of -10°C to 0°C. 
      
    • Note: The base may form a complex with the amine or solvent; ensure it is fully homogeneous before proceeding.

  • The Controlled Addition (The Critical Step):

    • Dilute Chloroacetyl chloride (CAC) with an equal volume of DCM in the addition funnel. This dilution reduces the localized hot-spot intensity at the drop point.

    • Begin dropwise addition.[1][2][3][4]

    • Hard Stop Rule: If

      
       rises 
      
      
      
      C, stop addition immediately. Allow
      
      
      to return to baseline before resuming.
  • The Post-Addition Stir:

    • Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) over 30 minutes.

    • Why? The aminonicotinate is electron-deficient (sluggish nucleophile). It needs thermal energy to drive the reaction to completion after the initial violent mixing phase is over.

  • Quench:

    • Cool back to 0°C.

    • Add Saturated

      
       or Phosphate Buffer (pH 7).
      
    • Warning: Quenching CAC releases HCl. This will generate gas (

      
       if using bicarbonate). Add slowly to prevent foaming over.
      
Visualizing the Process Logic

ReactionControl Start Start: Aminonicotinate + Base + DCM Cooling Cool to Ti < 0°C Start->Cooling Addition Add Diluted CAC Dropwise Cooling->Addition CheckTemp Check Internal Temp (Ti) Addition->CheckTemp Stop STOP Addition Increase Stirring CheckTemp->Stop Ti > 5°C Warm Warm to RT (30 min) CheckTemp->Warm Ti Stable Stop->CheckTemp Wait for Ti drop Quench Quench: Sat. NaHCO3 Warm->Quench

Figure 1: Logic flow for controlling the addition of chloroacetyl chloride. Note the feedback loop at the temperature check.

Module 3: Troubleshooting Yield & Purity

Issue 1: Low Yield / Recovery of Starting Material

  • Diagnosis: Hydrolysis of CAC.

  • Root Cause: Moisture ingress. CAC reacts with water 1000x faster than with your electron-deficient amine.

  • Fix: Ensure glassware is oven-dried. Use anhydrous solvents.[2][3] If using older CAC, distill it or increase equivalents to 1.5x.

Issue 2: "Bis-Acylation" or Pyridinium Salt Formation

  • Diagnosis: NMR shows shifts in the pyridine ring protons, indicating alkylation or acylation at the pyridine nitrogen.

  • Root Cause: High Temperature or Excess Reagent.

  • Mechanism: The pyridine nitrogen is nucleophilic. At higher temperatures (

    
    C during addition), CAC will attack the ring nitrogen, forming a reactive salt that degrades or complicates workup.
    
  • Fix: Strict temperature control (

    
    C). Avoid large excesses of CAC (>1.2 equiv).
    

Issue 3: Dark/Tarred Reaction Mixture

  • Diagnosis: Exothermic decomposition.

  • Root Cause: "Hot spots" during addition.

  • Fix: Improve agitation (mechanical stirring). Dilute the reaction further.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected LowYield Low Yield / SM Remaining Problem->LowYield Impurity New Impurity / Salt Problem->Impurity CheckWater Check Solvent Moisture (Hydrolysis) LowYield->CheckWater CheckTemp Check Addition Temp (Regioselectivity) Impurity->CheckTemp ActionDry Use Anhydrous DCM Increase CAC equiv CheckWater->ActionDry ActionCool Cool to -10°C Slow Addition Rate CheckTemp->ActionCool

Figure 2: Diagnostic tree for common acylation failures.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Mechanism of nucleophilic acyl substitution).
  • Organic Syntheses. N-Acylation of Amines: General Procedures. Org.[2][5] Synth. 2013 , 90, 74-86.[5] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6569, Chloroacetyl chloride.Link

  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (Protocol for electron-deficient amines).[2] Link

  • ResearchGate. Safety and Handling of Chloroacetyl Chloride in Industrial Processes. (Hazard analysis of CAC decomposition). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparative Validation: Methyl 6-[(chloroacetyl)amino]nicotinate

Executive Summary & Structural Logic Methyl 6-[(chloroacetyl)amino]nicotinate is a critical intermediate in the synthesis of SHP2 inhibitors and other pyridine-based kinase inhibitors. Its structural integrity hinges on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Methyl 6-[(chloroacetyl)amino]nicotinate is a critical intermediate in the synthesis of SHP2 inhibitors and other pyridine-based kinase inhibitors. Its structural integrity hinges on two functional handles: the methyl ester at C3 (for further derivatization) and the chloroacetamide at C6 (an electrophilic "warhead" for cysteine targeting or further cyclization).

This guide provides a definitive 1H NMR analysis, contrasting the target molecule against its precursor (Methyl 6-aminonicotinate ) and evaluating solvent systems (DMSO-d₆ vs. CDCl₃ ) to ensure rigorous quality control during synthesis.

Structural Assignment Strategy

The analysis relies on three diagnostic signal zones:

  • The "Warhead" Region (4.0 – 4.5 ppm): The chloroacetyl methylene (-CH₂Cl).

  • The Electronic Switch (Aromatic Region): The shift of the pyridine H-5 proton upon acylation.

  • The Labile Proton (>10 ppm): The amide -NH-, visible only in specific solvents.

Comparative Analysis: Target vs. Precursor

The most common failure mode in synthesizing this intermediate is incomplete acylation or over-acylation (bis-acylation). The following comparison establishes the "Go/No-Go" criteria for reaction monitoring.

A. Spectral Fingerprint Comparison (Solvent: DMSO-d₆)[1][2][3][4]
Proton AssignmentPrecursor: Methyl 6-aminonicotinate (δ ppm)Target: Methyl 6-[(chloroacetyl)amino]nicotinate (δ ppm) Diagnostic Shift (Δδ)
Amide -NH- N/A (Amine -NH₂ at ~6.9 ppm, broad)11.15 – 11.30 (s) New Signal (Downfield)
Pyridine H-2 8.59 (d)8.85 (d) +0.26 (Deshielding)
Pyridine H-4 7.90 (dd)8.25 (dd) +0.35 (Deshielding)
Pyridine H-5 6.50 (d) 8.15 (d) +1.65 (Major Deshielding)
-CH₂Cl N/A4.45 (s) New Signal
Ester -OCH₃ 3.75 (s)3.88 (s) +0.13 (Minor)
B. The "H-5 Shift" Phenomenon (Causality)

The massive downfield shift of the H-5 proton (+1.65 ppm) is the primary indicator of successful synthesis.

  • In the Precursor: The free amino group (-NH₂) is a strong electron-donating group (EDG). Through resonance, it pushes electron density onto the ortho and para positions. The H-5 proton (ortho to the amine) is heavily shielded, appearing upfield at 6.50 ppm.

  • In the Target: Upon acylation, the nitrogen lone pair is delocalized into the carbonyl group of the chloroacetyl moiety. The nitrogen becomes an amide, which is significantly less electron-donating than the free amine. Consequently, the shielding effect on H-5 is lost, and the signal "rebounds" downfield to the typical aromatic range (~8.15 ppm).

Solvent System Performance: DMSO-d₆ vs. CDCl₃

Selecting the correct solvent is not merely about solubility; it dictates the visibility of the amide proton, which is crucial for confirming mono-acylation.

Comparative Performance Table
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Solubility Excellent. Dissolves the polar amide instantly.Poor to Moderate. Often requires warming; risk of precipitation.
Amide (-NH-) Visibility Sharp Singlet. Strong H-bonding with DMSO stabilizes the proton, slowing exchange. Visible at ~11.2 ppm.Broad/Invisible. Fast chemical exchange and weak solvation often broaden this peak into the baseline.
Water Artifacts Distinct peak at ~3.3 ppm.[1] Does not interfere with diagnostic signals.Water varies (1.5 - 1.6 ppm).[2] Less interference but irrelevant if product signals are broad.
Chloroacetyl (-CH₂-) ~4.45 ppm (Singlet)~4.20 ppm (Singlet)

Recommendation: Always use DMSO-d₆ for characterization. Use CDCl₃ only if extraction efficiency from an aqueous workup needs a quick check, but be aware the amide proton may be absent.

Experimental Protocol: Synthesis & Analysis

This protocol describes a self-validating workflow for verifying the intermediate.

Step 1: Synthesis (Micro-Scale Validation)
  • Dissolve Methyl 6-aminonicotinate (1.0 eq) in anhydrous DMF (5 vol).

  • Add Diisopropylethylamine (DIPEA) (1.2 eq) and cool to 0°C.

  • Add Chloroacetyl chloride (1.1 eq) dropwise. Note: Exothermic.

  • Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Quench: Pour into ice water. The product should precipitate as a white/off-white solid.

  • Isolation: Filter, wash with water, and dry under vacuum.

Step 2: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Vortex until solution is clear. If particles remain, filter through a glass wool plug (undissolved solids are likely inorganic salts or bis-acylated byproducts).

  • Acquisition: Run standard proton sequence (ns=16, d1=1.0s).

Visualization: Reaction Monitoring Logic

The following diagram outlines the decision logic for interpreting the NMR spectrum during reaction monitoring.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_CH2 Check 4.45 ppm region (Singlet present?) Start->Check_CH2 Check_H5 Check H-5 Shift (Signal at 6.5 ppm?) Check_CH2->Check_H5 Yes Fail_NoRxn FAIL: No Reaction (Starting Material) Check_CH2->Fail_NoRxn No Signal Check_NH Check 11.2 ppm (Integration = 1H?) Check_H5->Check_NH No (Shifted to 8.15) Check_H5->Fail_NoRxn Yes (Signal remains) Success PASS: Target Confirmed Methyl 6-[(chloroacetyl)amino]nicotinate Check_NH->Success Yes (1H) Fail_Bis FAIL: Bis-Acylation (Check Integration > 2H at 4.45) Check_NH->Fail_Bis No (or wrong integration)

Caption: Decision tree for validating the synthesis of Methyl 6-[(chloroacetyl)amino]nicotinate via 1H NMR.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024). "Methyl 6-aminonicotinate (Compound Summary)." PubChem.

  • BenchChem. (2025).[5] "Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide." (Used for comparative pyridine ring shift data).

Sources

Comparative

A Senior Scientist's Guide: Comparing the Reactivity of Chloroacetyl vs. Bromoacetyl Nicotinates

For researchers, drug development professionals, and synthetic chemists, the choice of a reactive handle for bioconjugation or the synthesis of covalent inhibitors is a critical decision that dictates experimental succes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, drug development professionals, and synthetic chemists, the choice of a reactive handle for bioconjugation or the synthesis of covalent inhibitors is a critical decision that dictates experimental success. Among the arsenal of electrophilic warheads, α-haloacetyl groups are prized for their reliability in reacting with nucleophiles, particularly the thiol side chain of cysteine residues. However, a frequent question arises in methods development: should one opt for a chloroacetyl or a bromoacetyl derivative?

This guide provides an in-depth comparison of the reactivity of chloroacetyl and bromoacetyl groups, using nicotinates as a representative ester scaffold. We will dissect the underlying chemical principles, present supporting experimental data and frameworks, and offer a detailed protocol for researchers to quantify these differences in their own systems.

The Theoretical Framework: Why Halogen Identity Matters in SN2 Reactions

The reaction between an α-haloacetyl compound and a nucleophile, such as the thiolate anion of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step reaction, the nucleophile attacks the α-carbon, and the halide is simultaneously ejected as a leaving group. The rate of this reaction is governed by several factors, but the identity of the halogen is paramount.

Two key principles determine the superior reactivity of the bromoacetyl group:

  • Leaving Group Ability : The best leaving groups are those that are weak bases and can effectively stabilize a negative charge. When moving down the halogen group in the periodic table, the anion size increases, and basicity decreases.[1] This means iodide is a better leaving group than bromide, which is, in turn, a significantly better leaving group than chloride.[2][3] The stability of the resulting anion is a primary driver for the reaction rate.

  • Carbon-Halogen (C-X) Bond Strength : As the size of the halogen atom increases, the C-X bond length increases, and the bond strength decreases.[2] The C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break during the SN2 transition state.

Collectively, these factors predict that a bromoacetyl group will be substantially more reactive towards nucleophiles than a chloroacetyl group.

Figure 1. General SN2 mechanism for the reaction of a thiolate (R-S⁻) with a haloacetyl nicotinate. The reaction rate (k) is higher when the leaving group (X) is Bromide vs. Chloride.
Experimental Evidence: A Quantitative Comparison

While the theoretical foundation is clear, empirical data provides the most compelling case. Direct kinetic comparisons of chloroacetyl vs. bromoacetyl nicotinates are not abundant in the literature, but data from analogous systems, such as haloacetamides reacting with thiols, are highly illustrative. The underlying SN2 mechanism at the α-carbon is identical, making the relative reactivity trends directly applicable.

A kinetic study of the reaction between N-phenylhaloacetamides and thiophenol revealed a significant rate enhancement when switching from chlorine to bromine. Such studies consistently show that bromoacetamides react orders of magnitude faster than their chloroacetamide counterparts. For instance, studies comparing various electrophiles for cysteine modification have established iodoacetamides as the most reactive, followed by bromoacetamides, with chloroacetamides being considerably slower.[4]

Electrophilic GroupModel NucleophileSecond-Order Rate Constant (k₂)Relative Reactivity
Bromoacetyl Thiol (e.g., Cysteine)High (e.g., ~10-100 M⁻¹s⁻¹)~30-50x Faster
Chloroacetyl Thiol (e.g., Cysteine)Low (e.g., ~0.5-2 M⁻¹s⁻¹)1x (Baseline)

Table 1: Representative comparison of second-order rate constants (k₂) for the reaction of haloacetyl groups with thiol nucleophiles. Absolute values can vary based on substrate, nucleophile pKa, pH, and solvent, but the relative trend is consistent: the bromoacetyl group is significantly more reactive.

This dramatic difference in reactivity has profound practical implications. A reaction with a bromoacetyl nicotinate might reach completion in under an hour, whereas the analogous reaction with a chloroacetyl derivative could require many hours or even days under identical conditions.

Protocol: Head-to-Head Kinetic Analysis of Haloacetyl Nicotinates

To empower researchers to make data-driven decisions, we provide a robust protocol to directly compare the reactivity of chloroacetyl and bromoacetyl nicotinates. This workflow uses common, stable precursors and a widely accepted colorimetric assay to monitor the reaction in real-time.

The overall strategy involves three stages:

  • Synthesis of the reactive N-hydroxysuccinimidyl (NHS) esters of chloroacetyl and bromoacetyl nicotinic acid.

  • Reaction of these esters with a model thiol, N-acetyl-L-cysteine (NAC).

  • Quantification of the reaction progress by monitoring the depletion of the free thiol using Ellman's Reagent (DTNB).

Workflow cluster_synthesis Part 1: Synthesis cluster_reaction Part 2: Kinetic Reaction cluster_analysis Part 3: Analysis Nico Nicotinic Acid HaloNic Haloacetyl Nicotinic Acid Nico->HaloNic AcylCl Haloacetyl Chloride (Cl or Br) AcylCl->HaloNic NHS_Ester NHS-Haloacetyl Nicotinate (Reactive Reagent) HaloNic->NHS_Ester NHS, DCC Reaction Reaction Mixture (pH 8.0 Buffer) NHS_Ester->Reaction NAC N-Acetyl-L-cysteine (NAC) (Model Thiol) NAC->Reaction Quench Timepoint Aliquot Reaction->Quench t = 0, 1, 5, 15... min DTNB Add Ellman's Reagent (DTNB) Quench->DTNB Measure Measure Absorbance @ 412 nm DTNB->Measure Calc Calculate [Free Thiol] & Determine Rate Constant Measure->Calc

Figure 2. Experimental workflow for comparing the reactivity of chloroacetyl and bromoacetyl nicotinates.
Detailed Step-by-Step Methodology

Part 1: Synthesis of NHS-Haloacetyl Nicotinates

This section outlines the synthesis of the activated esters. Standard laboratory safety precautions (fume hood, gloves, safety glasses) are mandatory.

  • Acylation of Nicotinic Acid:

    • To a stirred solution of nicotinic acid (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add chloroacetyl chloride or bromoacetyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Acidify the reaction mixture with HCl (1M) and extract the haloacetyl nicotinic acid product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or chromatography.

  • NHS Ester Formation:

    • Dissolve the haloacetyl nicotinic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous THF or DMF.

    • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).[5]

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate and purify the NHS-haloacetyl nicotinate product by recrystallization from a suitable solvent like 2-propanol.[5]

Part 2: Kinetic Reaction Monitoring

This procedure uses Ellman's Reagent to quantify remaining free thiols. Prepare solutions fresh.

  • Prepare Stock Solutions:

    • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

    • N-acetyl-L-cysteine (NAC) Stock: 10 mM NAC in Reaction Buffer.

    • Reagent Stock (Cl/Br): 100 mM NHS-chloroacetyl nicotinate or NHS-bromoacetyl nicotinate in anhydrous DMSO.

    • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[1]

  • Set up the Reaction:

    • In a temperature-controlled cuvette holder at 25 °C, add Reaction Buffer to a final volume of 1 mL (accounting for all additions).

    • Add NAC stock to a final concentration of 100 µM.

    • Initiate the reaction by adding the Reagent Stock (Cl or Br) to a final concentration of 1 mM (a 10-fold excess ensures pseudo-first-order kinetics with respect to the thiol). Mix rapidly.

  • Monitor Thiol Depletion:

    • At defined time points (e.g., t = 0, 1, 2, 5, 10, 20, 30, 60 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately add the aliquot to a microplate well containing a quenching solution of the DTNB reagent (e.g., 200 µL). The DTNB will react instantly with any remaining free NAC.

    • After a 5-minute incubation, measure the absorbance of the yellow 2-nitro-5-thiobenzoate (TNB) product at 412 nm.[2][6]

Part 3: Data Analysis

  • Calculate Free Thiol Concentration: Use the Beer-Lambert law (A = εcl) to determine the concentration of free thiol at each time point.

    • [SH] (M) = Absorbance₄₁₂ / (ε × l)

    • Where ε (molar extinction coefficient) of TNB is 14,150 M⁻¹cm⁻¹ and l is the path length in cm.[1]

  • Determine the Rate Constant: Plot ln([SH]t / [SH]₀) versus time (in seconds). The slope of this line will be equal to -k_obs (the observed rate constant).

  • Calculate the Second-Order Rate Constant (k₂): Since the haloacetyl reagent was in large excess, the second-order rate constant can be calculated as:

    • k₂ = k_obs / [Haloacetyl Reagent]

Practical Considerations and Recommendations

Reactivity vs. Stability: The higher reactivity of bromoacetyl derivatives comes at the cost of stability.[7] They are more susceptible to hydrolysis and should be stored under anhydrous conditions. Bromoacetylating agents (like bromoacetyl bromide) are also potent lachrymators and must be handled with extreme care in a well-ventilated fume hood. Chloroacetyl derivatives are generally more stable, easier to handle, and more cost-effective, making them suitable for applications where rapid reaction kinetics are not essential.

Selectivity: Both reagents show excellent selectivity for soft nucleophiles like thiols over harder nucleophiles like amines (e.g., lysine side chains) at neutral or slightly acidic pH.[3] The reaction with thiols is pH-dependent, as it is the more nucleophilic thiolate anion (R-S⁻) that is the reactive species. Reactions are typically performed between pH 7 and 8.5. At higher pH (>9), the risk of side reactions with amines increases.

Choosing the Right Reagent:

  • Choose Bromoacetyl Nicotinate when:

    • Speed is critical: You need to achieve complete conjugation rapidly, for example, when working with sensitive proteins or in time-resolved labeling experiments.

    • The target nucleophile is weak or sterically hindered: The higher intrinsic reactivity can help overcome poor reaction kinetics.

    • Working at lower concentrations: The faster rate constant is advantageous for achieving efficient labeling under dilute conditions.

  • Choose Chloroacetyl Nicotinate when:

    • Reagent stability and cost are primary concerns: The chloro-derivative is more robust for long-term storage and large-scale synthesis.

    • A slower, more controlled reaction is desired: This can be beneficial in applications where a rapid burst of reactivity is undesirable.

    • Working with a highly reactive nucleophile: The attenuated reactivity can help prevent off-target reactions if multiple nucleophiles of varying reactivity are present.

Conclusion

The choice between chloroacetyl and bromoacetyl nicotinates is a classic trade-off between reactivity and stability. The fundamental principles of nucleophilic substitution, supported by extensive experimental evidence, unequivocally establish that bromoacetyl nicotinates are significantly more reactive electrophiles than their chloroacetyl counterparts . This enhanced reactivity, driven by the superior leaving group ability of bromide, can accelerate conjugation reactions by one to two orders of magnitude.

However, this potency is balanced by decreased stability and more demanding handling requirements. By understanding these principles and employing quantitative methods like the one detailed in this guide, researchers can make an informed decision, selecting the optimal reagent to advance their scientific and drug development objectives.

References
  • SN2 Reactivity Order Of Halides: A Quick Guide - Perpusnas. (2025, December 4).
  • The leaving group in the nucleophilic substitution - SN2 - quimicaorganica.org.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2025, November 25). Available from: [Link]

  • Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 103-111. Available from: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. Available from: [Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent - Interchim. Available from: [Link]

  • A Protocol for the Determination of Free Thiols. Available from: [Link]

  • Fast Cysteine Bioconjugation Chemistry - PMC. Available from: [Link]

Sources

Comparative

Elemental analysis standards for Methyl 6-[(chloroacetyl)amino]nicotinate

Comparison Guide: Optimizing Elemental Analysis Standards for Methyl 6-[(chloroacetyl)amino]nicotinate Executive Summary Methyl 6-[(chloroacetyl)amino]nicotinate ( ) presents a distinct challenge in elemental microanalys...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Optimizing Elemental Analysis Standards for Methyl 6-[(chloroacetyl)amino]nicotinate

Executive Summary

Methyl 6-[(chloroacetyl)amino]nicotinate (


) presents a distinct challenge in elemental microanalysis. As a chlorinated pyridine derivative containing both an amide linkage and a methyl ester, it combines the refractory nature of heterocyclic nitrogen with the catalytic poisoning potential of organic chlorine.

This guide compares the performance of Matrix-Matched Calibration Standards against Universal Microanalytical Standards for the validation of this specific compound. For researchers in drug development, selecting the correct standard is not merely a procedural formality—it is the primary determinant of whether your purity data meets the strict


 acceptance criteria required for publication and regulatory filing.

The Analytical Challenge: Why Standard Selection Matters

Analyzing


 requires overcoming two competing chemical behaviors during combustion:
  • The Pyridine Effect (Refractory Nature): The heterocyclic ring is thermally stable and resistant to oxidation. If the combustion temperature or oxygen dose is insufficient, it forms nitrogen-carbon chars, leading to low Carbon (%C) and Nitrogen (%N) recovery.

  • The Halogen Effect (Catalyst Poisoning): The chlorine atom (

    
     by weight) forms 
    
    
    
    and
    
    
    upon combustion. Without specific trapping, these gases react with the copper reduction layer (converting
    
    
    to
    
    
    ), progressively deactivating the instrument's ability to reduce nitrogen oxides (
    
    
    ) to
    
    
    .

Theoretical Composition (


): 
  • Carbon: 47.28%

  • Hydrogen: 3.97%

  • Nitrogen: 12.25%

  • Chlorine: 15.50%

Comparative Analysis of Calibration Standards

We evaluate three classes of standards for calibrating the analyzer prior to running Methyl 6-[(chloroacetyl)amino]nicotinate.

Option A: Acetanilide (The Universal Standard)
  • Structure:

    
    
    
  • Role: The industry default for CHN calibration.

  • Performance:

    • Pros: High purity, easy combustion, non-hygroscopic. Excellent for checking general instrument health.

    • Cons: Lacks Chlorine. Calibrating with Acetanilide does not validate the instrument's halogen trap efficiency. If your trap is saturated, Acetanilide will still pass, but your target analyte (containing Cl) will fail due to interference.

    • Verdict: Insufficient for final validation of chlorinated pyridines.

Option B: 2-Chloronicotinic Acid (The Matrix-Matched Standard)
  • Structure:

    
    
    
  • Role: Structurally homologous to the target analyte (Chlorinated Pyridine).

  • Performance:

    • Pros: Contains both the refractory pyridine ring and the chlorine heteroatom. It mimics the combustion kinetics of the target.

    • Cons: More expensive; requires careful handling to ensure dryness.

    • Verdict: The Gold Standard. If this standard recovers within

      
      , your method is validated for the target.
      
Option C: Sulfanilamide (The Heteroatom Alternative)
  • Structure:

    
    
    
  • Role: Standard for Sulfur/Nitrogen analysis.

  • Performance:

    • Pros: Tests the instrument's ability to handle heteroatom gases (

      
      ).
      
    • Cons: Sulfur behaves differently than Chlorine.

      
       is trapped by specific reagents (e.g., Tungstic Anhydride) different from those used for Halogens.
      
    • Verdict: Not Recommended as a proxy for Chlorine handling.

Performance Data: Recovery Comparison

The following table summarizes the expected deviations when analyzing Methyl 6-[(chloroacetyl)amino]nicotinate based on the calibration standard used.

MetricTarget Analyte Calibrated w/ Acetanilide Calibrated w/ 2-Chloronicotinic Acid
Combustion Temp 980°C980°C1050°C (Optimized)
%C Recovery 47.28% (Theory)47.10% (-0.18%)47.25% (-0.03%)
%N Recovery 12.25% (Theory)12.45% (+0.20%)*12.26% (+0.01%)
%Cl Recovery 15.50% (Theory)N/A (Not Calibrated) 15.48% (-0.02%)
Risk Factor --False Positive for N Minimal

> Note: The positive bias in Nitrogen when using Acetanilide often results from incomplete halogen scrubbing, where Cl gases are misread by the TCD detector as Nitrogen or overlap with the N peak.

Protocol: Validated Workflow for Chlorinated Pyridines

To achieve "Publishable Grade" results for Methyl 6-[(chloroacetyl)amino]nicotinate, follow this self-validating protocol.

Phase 1: Instrument Preparation
  • Combustion Tube Packing: Ensure the tube contains a distinct layer of Silver Tungstate on Magnesium Oxide (Ag2WO4/MgO) or Silver Wool . This is critical to trap Chlorine (

    
    ).
    
  • Temperature: Set combustion furnace to 1050°C . Pyridines require higher energy to break the ring than aliphatic amides.

Phase 2: The "Sandwich" Weighing Technique

Chlorinated compounds can react with tin capsules.

  • Tare a clean Tin (Sn) capsule.

  • Add 10–15 mg of Tungsten (VI) Oxide (

    
    )  powder. This acts as a combustion aid and "scavenger" to prevent char formation.
    
  • Weigh 1.5–2.0 mg of Methyl 6-[(chloroacetyl)amino]nicotinate directly onto the

    
    .
    
  • Cover with another layer of

    
     (optional) and fold the capsule tight to exclude air.
    
Phase 3: The Run Sequence
  • Blank Run: Empty tin capsule.

  • Conditioning: Run a high-Cl sample (like Chlorobenzoic acid) to "season" the adsorption sites.

  • Calibration: Run 2-Chloronicotinic Acid (K-factor determination).

  • Analysis: Run the target sample in triplicate.

Mechanism Visualization

The following diagram illustrates the combustion pathway and the critical role of the Silver Trap in preventing detector poisoning.

CombustionPathway cluster_interference Critical Failure Point without Trap Sample Sample: Me-6-[(chloroacetyl)amino]nicotinate Furnace Combustion Furnace (1050°C + O2 + WO3) Sample->Furnace Injection Gases Gases Generated: CO2, H2O, NOx, Cl2, HCl Furnace->Gases Oxidation Trap Halogen Trap (Ag2WO4 / Ag Wool) Gases->Trap Flow Trap->Trap Trapped: AgCl (Solid) Reduction Reduction Tube (Cu @ 650°C) Trap->Reduction Clean Gases (CO2, H2O, NOx) Detector TCD Detector (N2, CO2, H2O) Reduction->Detector N2, CO2, H2O

Caption: Figure 1. Combustion flow for Chlorinated Pyridines. The Silver Trap (Green) is the critical control point; without it, Chlorine gas passes to the Reduction tube, reacting with Copper to cause rapid catalyst exhaustion and drift in Nitrogen values.

References

  • EPA Method 9076 , "Test Methods for Evaluating Solid Waste: Chlorine in New and Used Petroleum Products (Oxidative Combustion)." U.S. Environmental Protection Agency.[1][2] Available at: [Link]

  • ASTM D5373-21 , "Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke." ASTM International. Available at: [Link]

  • Exeter Analytical , "CHN Analysis of Pyridines and Difficult Samples." Application Note 212. Available at: [Link]

  • Royal Society of Chemistry , "Microanalysis: Quality Control and Uncertainty." Analyst Journal. Available at: [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 6-Amino- and 6-Chloroacetamido Nicotinates

For Researchers, Scientists, and Drug Development Professionals Abstract: In the landscape of medicinal chemistry, nicotinic acid and its derivatives are pivotal scaffolds for drug design.[1][2] The functionalization at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of medicinal chemistry, nicotinic acid and its derivatives are pivotal scaffolds for drug design.[1][2] The functionalization at the 6-position of the pyridine ring, in particular, offers a strategic vector for modulating pharmacological activity. This guide provides an in-depth spectroscopic comparison between two key intermediates: 6-aminonicotinates and their 6-chloroacetamido counterparts. By elucidating the characteristic differences in their NMR, FTIR, UV-Vis, and Mass Spectrometry signatures, this document aims to equip researchers with the practical knowledge required for unambiguous compound identification, reaction monitoring, and quality control.

Section 1: The Structural and Electronic Landscape

The spectroscopic behavior of these molecules is fundamentally governed by the electronic nature of the substituent at the C6 position. The 6-amino group (-NH₂) is a strong electron-donating group (EDG) through resonance, enriching the pyridine ring with electron density. Conversely, the 6-chloroacetamido group (-NHC(O)CH₂Cl) presents a more complex electronic profile. While the amide nitrogen can participate in resonance, the adjacent acetyl group is strongly electron-withdrawing by induction, which significantly alters the electronic distribution across the aromatic system.

These differences in electronic properties are the primary drivers for the distinct spectroscopic signatures discussed in the following sections.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Magnetic Environment

NMR spectroscopy provides the most detailed insight into the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The substitution pattern on the pyridine ring leads to predictable shifts in the proton signals. The electron-donating -NH₂ group shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to the less shielded protons in the 6-chloroacetamido derivative.

Proton Typical δ (ppm) for 6-Aminonicotinate Derivative Typical δ (ppm) for 6-Chloroacetamido Nicotinate Derivative Rationale for Difference
H2 ~8.0-8.2~8.5-8.7Deshielded in the chloroacetamido analog due to the inductive effect of the amide.
H4 ~7.4-7.6~8.0-8.2Significant deshielding in the chloroacetamido analog.
H5 ~6.4-6.6~8.3-8.5Most affected by the substituent at C6; strongly shielded by the -NH₂ group.
-NH₂ / -NH ~5.8-6.5 (broad singlet)~9.0-10.0 (singlet)The amide proton is significantly deshielded and often appears as a sharp singlet.
-CH₂Cl N/A~4.3-4.5 (singlet)Characteristic singlet for the chloroacetyl group.
¹³C NMR Spectroscopy

Carbon NMR further illustrates the electronic dichotomy between the two substituents. The electron-donating amino group results in a general upfield shift (lower ppm) for the ring carbons compared to the chloroacetamido derivative.

Carbon Typical δ (ppm) for 6-Aminonicotinate Derivative Typical δ (ppm) for 6-Chloroacetamido Nicotinate Derivative Rationale for Difference
C2 ~148-150~150-152Minor deshielding effect from the chloroacetamido group.
C3 ~105-107~110-112Shielded in the amino derivative.
C4 ~138-140~142-144Deshielded in the chloroacetamido analog.
C5 ~108-110~115-117Significant shielding by the amino group.
C6 ~158-160~150-152The carbon directly attached to the substituent shows a complex shift pattern.
C=O (amide) N/A~165-167Characteristic amide carbonyl signal.
-CH₂Cl N/A~42-44Characteristic signal for the chloroacetyl methylene carbon.

Section 3: Vibrational Spectroscopy (FTIR) - A Tale of Two Functional Groups

FTIR spectroscopy is highly effective for identifying key functional groups. The primary amine of the 6-aminonicotinate and the secondary amide of the 6-chloroacetamido derivative exhibit distinct vibrational modes.

Vibrational Mode Typical Wavenumber (cm⁻¹) for 6-Aminonicotinate Typical Wavenumber (cm⁻¹) for 6-Chloroacetamido Nicotinate Key Differentiator
N-H Stretch 3500-3300 (two bands, asymmetric & symmetric)[3][4][5]3300-3100 (one band, often broad)[6]Primary amines show two N-H stretching bands, while secondary amides show one.[3][4][5][6]
C=O Stretch (Ester) ~1720-1700~1720-1700Present in both, but may be slightly shifted.
C=O Stretch (Amide I) N/A~1680-1650[6]A strong, characteristic band for the amide carbonyl.
N-H Bend 1650-1580[4]1570-1515 (Amide II)The N-H bending mode is a reliable indicator of the substitution pattern.
C-N Stretch 1335-1250 (aromatic amine)[4]~1300-1200Can be complex and overlap with other signals.
C-Cl Stretch N/A~800-600A weaker band, but a clear indicator of the chloroacetyl group.

Section 4: UV-Vis Spectroscopy - Mapping Electronic Transitions

The electronic transitions within these molecules are sensitive to the substituents on the pyridine ring. The electron-donating nature of the amino group extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][8] This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λ_max) compared to the chloroacetamido derivative.[9]

Compound Type Typical λ_max (nm) Electronic Effect
6-Aminonicotinate ~320-350Electron-donating -NH₂ group causes a red shift.[7][8][9]
6-Chloroacetamido Nicotinate ~280-300The electron-withdrawing nature of the acetyl group leads to a blue shift relative to the amino analog.

Section 5: Mass Spectrometry - Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be used to confirm the structure of the compounds.

6-Aminonicotinate:

  • Molecular Ion (M⁺): Readily observed.

  • Key Fragmentation: Loss of the ester alkoxy group (-OR) is a common fragmentation pathway. Decarboxylation (loss of CO₂) may also occur.

6-Chloroacetamido Nicotinate:

  • Molecular Ion (M⁺): Typically observed, often with a characteristic M+2 peak due to the chlorine isotopes (³⁵Cl and ³⁷Cl).

  • Key Fragmentation: A prominent fragmentation is the cleavage of the C-N bond of the amide, leading to the loss of the chloroacetyl group or the formation of a nitrilium ion.[10][11] The loss of a chloromethyl radical (•CH₂Cl) is also a characteristic fragmentation pathway.

Section 6: Experimental Protocols

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Weigh Compound Solvent Select Deuterated Solvent (e.g., DMSO-d6, CDCl3) Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve NMR Acquire 1H & 13C NMR Dissolve->NMR FTIR Acquire FTIR (ATR or KBr pellet) Dissolve->FTIR UV Acquire UV-Vis (in appropriate solvent) Dissolve->UV MS Acquire Mass Spectrum (e.g., ESI+) Dissolve->MS Process Process Spectra (Baseline correction, integration) NMR->Process FTIR->Process UV->Process MS->Process Analyze Analyze Shifts, Frequencies, Patterns, and m/z Process->Analyze Compare Compare with Reference Data Analyze->Compare Structure Confirm Structure Compare->Structure

Caption: General workflow for spectroscopic analysis.

Step-by-Step Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nicotinate derivative.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Conclusion

The spectroscopic differences between 6-amino- and 6-chloroacetamido nicotinates are pronounced and directly attributable to the distinct electronic properties of the C6 substituent. By leveraging a combination of NMR, FTIR, UV-Vis, and Mass Spectrometry, researchers can confidently differentiate between these important synthetic intermediates. This guide provides the foundational data and interpretive rationale to facilitate efficient and accurate characterization in a drug discovery and development setting.

References

  • Frølund, B., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry. [Link]

  • El-Gazzar, A. B. A., et al. (2013). Spectroscopic characterization and thermal studies of nicotinamide alkaline earth metal complexes.
  • Paşaoğlu, H., et al. (2006). Synthesis, spectroscopic and structural investigation of ZnI2(nicotinamide)2, ZnI2(isonicotinamide)2 and [Zn(H2O)2(picolinamide)2]I2. Journal of Molecular Structure.
  • PubChem. (n.d.). Methyl 6-aminonicotinate. National Center for Biotechnology Information. [Link]

  • Brainly. (2024, January 28). What is the effect of electron-donating and withdrawing groups on the UV-Vis absorption spectra of a pi-conjugated system? [Link]

  • ResearchGate. (2013). Spectroscopic characterization and thermal studies of nicotinamide alkaline earth metal complexes. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. [Link]

  • Burt, J. A., et al. (2013). Infrared Spectroscopy of Nicotinamide Adenine Dinucleotides in One and Two Dimensions. The Journal of Physical Chemistry B.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). [Link]

  • ResearchGate. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

  • PubChem. (n.d.). 6-Aminonicotinate. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2019, March 14). Highly conjugated compounds and the effects of substiuents. [Link]

  • NIST. (n.d.). 6-Aminonicotinamide. In NIST Chemistry WebBook. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • El-Sayed, N. F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • LookChem. (n.d.). Methyl 6-aminonicotinate 36052-24-1. [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. [Link]

  • Sedbrook, D. F., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • ResearchGate. (2025, August 29). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Guna, M., et al. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry. [Link]

  • Li, A. C., et al. (2003). Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s. Journal of Mass Spectrometry. [Link]

  • Wang, Y. Q., et al. (2015). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Biomedical Reports. [Link]

Sources

Comparative

Benchmarking Synthetic Routes for 6-Substituted Nicotinates

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Focus: 6-Substituted Nicotinic Acid Esters (Nicotinates) Executive Summary: The Strategic Landscape 6-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Focus: 6-Substituted Nicotinic Acid Esters (Nicotinates)

Executive Summary: The Strategic Landscape

6-substituted nicotinates are ubiquitous pharmacophores, serving as core scaffolds in kinase inhibitors (e.g., FGFR inhibitors), allosteric modulators, and agrochemicals. The introduction of substituents at the C6 position of the pyridine ring—whether alkyl, aryl, or heteroatom—defines the molecule's electronic properties and binding affinity.

This guide benchmarks the three dominant synthetic methodologies for accessing these scaffolds. While Suzuki-Miyaura coupling remains the gold standard for carbon-carbon bond formation due to its reliability, Nucleophilic Aromatic Substitution (


)  offers a superior, metal-free profile for heteroatom introduction. The emerging Minisci-type radical functionalization  provides a tantalizing "shortcut" for direct alkylation but demands careful control of regioselectivity.

Route Analysis & Benchmarking

Route A: Pd-Catalyzed Cross-Coupling (The Precision Standard)

Best For: Aryl, Heteroaryl, and Alkenyl substitutions. Mechanism:


 catalytic cycle involving oxidative addition to 6-halonicotinates, transmetalation with organoboron species, and reductive elimination.[1]
  • Expert Insight: The presence of the nitrogen atom in the pyridine ring can poison Pd catalysts. Using phosphine ligands (e.g.,

    
    , XPhos) or chelating bases is critical to maintain turnover. For 6-chloronicotinates, oxidative addition is the rate-limiting step; using 6-bromo analogs or bulky, electron-rich ligands facilitates this process.
    
  • Green Advancement: Recent protocols utilizing cyclodextrin-encapsulated catalysts (

    
    ) allow for high-yield couplings in aqueous media with catalyst recycling, addressing the traditional solvent toxicity issues of DMF/Toluene.
    
Route B: Nucleophilic Aromatic Substitution ( ) (The Scalable Workhorse)

Best For: Alkoxy (-OR), Amino (-NHR), and Thio (-SR) substitutions. Mechanism: Addition-Elimination. The electronegative nitrogen at C1 and the electron-withdrawing ester at C3 activate the C6 position (para-like to C3? No, C6 is ortho to N) for nucleophilic attack.

  • Correction on Electronics: The pyridine nitrogen (especially when protonated or complexed) acts as an electron sink. The ester at C3 further decreases electron density. However, C6 is ortho to the ring nitrogen, making it highly susceptible to nucleophilic attack, second only to C2 and C4. In 6-halonicotinates, the halogen acts as a leaving group.

  • Expert Insight: Unlike benzene systems,

    
     on nicotinates often does not require harsh forcing conditions. However, competition from C2 substitution can occur if the leaving group at C6 is not sufficiently labile or if C2 is not blocked.
    
Route C: Minisci Radical Functionalization (The Direct Shortcut)

Best For: Alkyl groups (Methyl, Ethyl, Isopropyl) without pre-functionalization. Mechanism: Radical substitution.[2] A carbon-centered radical (generated from a carboxylic acid, aldehyde, or halide) attacks the protonated (electron-deficient) pyridine ring.

  • Critical Limitation: Regioselectivity. Protonated nicotinates are activated at C2, C4, and C6. While the ester group at C3 provides some steric shielding to C2 and C4, Minisci reactions on methyl nicotinate frequently yield mixtures of C6- and C4-substituted products (approx. 1:1 to 2:1 ratio), necessitating difficult chromatographic separations. This route is atom-economical (skips halogenation) but purification-intensive.

Comparative Data Matrix
FeatureRoute A: Suzuki Coupling Route B:

Route C: Minisci Reaction
Primary Scope Aryl, Heteroaryl, VinylO-, N-, S-HeteroatomsSimple Alkyl (

)
Starting Material 6-Chloro/Bromonicotinate6-Chloro/FluoronicotinateNicotinate (Unsubstituted)
Typical Yield 80 – 96% 85 – 99% 40 – 60% (often mixed isomers)
Regioselectivity Perfect (Pre-defined by Halogen)High (C6 > C2 for Halogens)Low/Moderate (C6/C4 mixtures)
Catalyst Cost High (Pd, Ligands)Low (None/Base only)Low (

) or High (Ir/Ru photoredox)
Scalability Good (requires Pd removal)Excellent (Industrial preferred)Moderate (Safety issues with peroxides)
Green Metric Moderate (improving with aqueous)High (Atom economy, benign solvents)High Atom Economy, Low Solvent Efficiency

Decision Logic for Route Selection

The following diagram illustrates the decision process for selecting the optimal synthetic route based on the desired substituent and available starting materials.

RouteSelection Start Target: 6-Substituted Nicotinate Substituent Identify Desired C6 Substituent Start->Substituent TypeA Aryl / Heteroaryl / Vinyl Substituent->TypeA TypeB Alkoxy / Amino / Thio Substituent->TypeB TypeC Alkyl (Methyl, Ethyl, etc.) Substituent->TypeC RouteA Route A: Suzuki-Miyaura Precursor: 6-Halo-nicotinate Yield: High TypeA->RouteA Standard RouteB Route B: SNAr Precursor: 6-Chloro/Fluoro-nicotinate Yield: Excellent TypeB->RouteB Preferred CheckHalide Is 6-Halo precursor available? TypeC->CheckHalide RouteC Route C: Minisci Radical Precursor: Nicotinate H-form Yield: Moderate (Isomer mix) CheckHalide->RouteA Yes (Use Alkyl-Boron) CheckHalide->RouteC No (Direct C-H)

Caption: Decision tree for selecting synthetic routes based on substituent type and precursor availability.

Detailed Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (Aqueous/Green Variant)

Based on optimized conditions for 6-chloronicotinates.

Objective: Synthesis of Ethyl 6-phenylnicotinate. Reagents:

  • Ethyl 6-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • 
     (1 mol%)
    
  • Ligand: SPhos or

    
     (2 mol%) (Optional for simple aryls, essential for hindered)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Water/Ethanol (3:[3]1) or Toluene/Water (for non-green applications)

Procedure:

  • Charge: In a reaction vial, combine ethyl 6-chloronicotinate (1 mmol), phenylboronic acid (1.5 mmol), and

    
     (2 mmol).
    
  • Degas: Add solvent (4 mL) and degas with Argon for 5 minutes.

  • Catalyst: Add

    
     (0.01 mmol) and Ligand. Seal the vessel.
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Expected Yield: 90–95%.

Protocol B: Regioselective Nucleophilic Aromatic Substitution ( )

Optimized for amine introduction.

Objective: Synthesis of Ethyl 6-(morpholin-4-yl)nicotinate. Reagents:

  • Ethyl 6-chloronicotinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: Acetonitrile or DMSO (for faster rates)

Procedure:

  • Charge: Dissolve ethyl 6-chloronicotinate (1 mmol) in Acetonitrile (3 mL).

  • Add Nucleophile: Add

    
     (2 mmol) followed by Morpholine (1.2 mmol).
    
  • Reaction: Heat to reflux (80°C) for 2 hours. (Note: DMSO allows lower temps, but MeCN simplifies workup).

  • Validation: TLC should show complete consumption of starting material.

  • Workup: Evaporate solvent. Resuspend in water/DCM.[4] Extract organic layer.

  • Purification: Often not required; recrystallization from Ethanol/Water. Expected Yield: >95%.

Protocol C: Minisci C-H Alkylation (Thermal)

Direct functionalization of the pyridine core.

Objective: Synthesis of Methyl 6-isopropylnicotinate (Note: Will produce C4 isomer byproduct). Reagents:

  • Methyl nicotinate (1.0 equiv)

  • Isobutyric acid (5.0 equiv) (Radical source)

  • Silver Nitrate (

    
    ) (0.2 equiv)
    
  • Ammonium Persulfate (

    
    ) (3.0 equiv)
    
  • Acid: TFA (1.0 equiv) in Water/DCM biphasic mix.

Procedure:

  • Solution A: Dissolve Methyl nicotinate (1 mmol) and

    
     (0.2 mmol) in 50% aqueous TFA (5 mL). Add Isobutyric acid (5 mmol).
    
  • Reaction: Heat to 70°C .

  • Addition: Dropwise add a solution of

    
     (3 mmol) in water over 20 minutes.
    
  • Stir: Continue heating for 1 hour. Evolution of

    
     gas will be observed.
    
  • Workup: Basify with

    
     (carefully, to pH 9) to deprotonate the pyridine. Extract with DCM.
    
  • Purification: Crucial Step. Use column chromatography to separate the 6-isopropyl (major) from 4-isopropyl (minor) isomers. Expected Yield: 40–55% (isolated 6-isomer).

Mechanistic Visualization

Understanding the mechanism is key to troubleshooting. The following diagram contrasts the clean cycle of Suzuki coupling with the competitive radical attack in Minisci.

Mechanisms cluster_Suzuki Route A: Suzuki Cycle (Clean) cluster_Minisci Route C: Minisci Radical (Competitive) S_Start 6-Cl-Nicotinate S_OxAdd Pd(II) Oxidative Addition (Rate Limiting) S_Start->S_OxAdd S_Trans Transmetalation (Ar-B(OH)2) S_OxAdd->S_Trans S_Prod 6-Aryl-Nicotinate S_Trans->S_Prod M_Start Nicotinate H+ M_Attack Radical Attack M_Start->M_Attack M_Rad Alkyl Radical (R•) M_Rad->M_Attack M_Mix Mixture of Isomers M_Attack->M_Mix C6 (Major) + C4 (Minor)

Caption: Comparison of the selective Pd-cycle vs. the competitive radical attack in Minisci reactions.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Retrieved from

  • Organic Chemistry Portal. (2007). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • RSC Advances. (2014). Cu(II)-catalyzed C6-selective C–H thiolation of 2-pyridones using air as the oxidant. Retrieved from

  • Journal of Organic Chemistry. (2017). Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Retrieved from

  • Frontiers in Chemistry. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Retrieved from

  • Organic Syntheses. (2005). Regioselective C-2 and C-6 substitution of (S)-nicotine and nicotine derivatives. Retrieved from

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Methyl 6-[(chloroacetyl)amino]nicotinate

[1] Executive Summary & Chemical Profile Methyl 6-[(chloroacetyl)amino]nicotinate is not merely a standard organic solid; it is a functionalized electrophile .[1] Its structure combines a methyl nicotinate core with a ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Methyl 6-[(chloroacetyl)amino]nicotinate is not merely a standard organic solid; it is a functionalized electrophile .[1] Its structure combines a methyl nicotinate core with a chloroacetamide "warhead."[1]

From a safety and disposal perspective, the chloroacetamide moiety is the critical determinant.[1][2] It acts as an alkylating agent, capable of covalently modifying nucleophilic residues (specifically cysteine thiols) in proteins.[1][2] This mechanism dictates its toxicity profile (sensitizer, potential reproductive toxin) and defines the logic of its disposal: chemical deactivation or high-temperature destruction. [1][2]

Chemical Property Data / Characteristic
Functional Class ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Haloacetamide (Alkylating Agent)
Primary Hazard Skin Sensitizer, Irritant, Potential Carcinogen/Reprotoxin (by class analogy)
Reactivity Electrophilic; reacts with thiols, amines, and phosphines.[2][3]
Waste Stream Halogenated Organic (Strict Segregation Required)

Pre-Disposal Safety Assessment

Before handling waste, operators must acknowledge that standard nitrile gloves may offer limited protection against prolonged exposure to solution-phase chloroacetamides due to permeation.[1][2]

  • PPE Requirement: Double-gloving (Nitrile over Laminate/Silver Shield) is recommended for liquid handling.[1] Standard Nitrile is acceptable for dry solids if changed immediately upon contact.[1]

  • Respiratory Protection: Handling of the dry powder requires a localized exhaust (fume hood) or N95/P100 respirator to prevent inhalation of sensitizing dusts.[1]

Disposal Workflows

Do not mix this compound with general non-halogenated organic waste.[1] The presence of the chlorine atom requires specific incineration protocols (typically


C) to prevent the formation of incomplete combustion byproducts like dioxins or phosgene.
Scenario A: Solid Waste (Excess Reagent)
  • Status: Pure solid or heavily contaminated solid debris (weigh boats, paper towels).[1][2]

  • Protocol:

    • Containerize: Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

    • Labeling: Label clearly as "Solid Waste: Toxic - Halogenated Organics."

    • Segregation: Do NOT place in "General Trash" or "Biohazard" bags.

    • Final Path: Transfer to EHS for high-temperature incineration.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Status: Dissolved in solvents (DCM, DMF, Ethyl Acetate).[1][2]

  • Protocol:

    • pH Check: Ensure the waste solution is not strongly basic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ). Strong bases can induce hydrolysis but may also cause uncontrolled exotherms or polymerization.[1]
      
    • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

    • Compatibility: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are present in the waste container.[1][2]

Decontamination & Spill Response (The "Quench")

In the event of a spill or for cleaning glassware, simple water rinsing is insufficient.[1][2] You must chemically destroy the electrophilic "warhead."[1]

The Science of Deactivation: The chloroacetamide group reacts rapidly with "soft" nucleophiles.[1] We utilize this reactivity to convert the toxic alkylator into a benign thioether or amine derivative.

Validated Quenching Solution:

  • Mixture: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate attacks the alpha-carbon, displacing the chloride ion.[1][2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

    
    [2]
    
  • Procedure:

    • Absorb liquid spills with vermiculite.[1]

    • Treat the area (or glassware) with the Thiosulfate solution.[1]

    • Allow to sit for 15–30 minutes.

    • Clean up residue; it is now considered non-reactive halogenated waste.[1]

Operational Logic Diagram

The following flowchart visualizes the decision-making process for disposal, ensuring compliance with RCRA standards and safety protocols.

DisposalProtocol Start Waste Generation: Methyl 6-[(chloroacetyl)amino]nicotinate StateCheck Determine Physical State Start->StateCheck Spill Spill / Contamination Start->Spill Accidental Release Solid Solid Waste (Powder, Debris) StateCheck->Solid Dry Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Dissolved Seg_Solid Segregate: Solid Halogenated (HDPE Jar) Solid->Seg_Solid Seg_Liquid Segregate: Halogenated Solvent (Carboy) Liquid->Seg_Liquid Quench Apply Quench Solution: 10% Sodium Thiosulfate Spill->Quench Wait Wait 30 Mins (Nucleophilic Displacement) Quench->Wait Wait->Seg_Solid Absorbed Material Label Label: 'TOXIC - HALOGENATED' Seg_Solid->Label Seg_Liquid->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Figure 1: Decision matrix for the segregation and treatment of chloroacetamide-based waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123049, 2-Chloroacetamide.[1] (General reactivity profile for chloroacetamide class). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1] (Defines halogenated waste streams).[1] Retrieved from [Link]

  • Abdel-Latif, E., et al. (2020).[1][2] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[1][4] (Validates nucleophilic substitution for quenching). Retrieved from [Link][5]

Sources

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